Product packaging for Aminopeptidase(Cat. No.:CAS No. 9031-94-1)

Aminopeptidase

货号: B13392206
CAS 编号: 9031-94-1
分子量: 1291.3 g/mol
InChI 键: XSAWDVWPTLJVKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aminopeptidases are a class of exopeptidase enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides . These zinc metalloenzymes are ubiquitous in nature and are essential for a wide range of cellular functions, including protein maturation, turnover, and the regulation of bioactive peptides . This high-purity aminopeptidase is critical for diverse research applications. In basic biochemical research, it is used for protein sequencing, the stepwise degradation of peptides for structural analysis, and the preparation of specific protein hydrolysates . Within the pharmaceutical and cancer research fields, aminopeptidases are important therapeutic targets; their inhibitors are being investigated for potential use in treating cancer, malaria, and hypertension . In industrial biotechnology, microbial aminopeptidases are employed in food processing, such as for debittering protein hydrolysates and contributing to flavor development in cheese ripening . The enzyme's mechanism involves a metal-assisted hydrolytic reaction. Typically, a zinc ion (Zn²⁺) in the active site, coordinated by conserved histidine and glutamate residues (HEXXH motif), facilitates the nucleophilic attack of a water molecule on the peptide bond, releasing the N-terminal amino acid . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H42F4N2O12S2 B13392206 Aminopeptidase CAS No. 9031-94-1

属性

CAS 编号

9031-94-1

分子式

C74H42F4N2O12S2

分子量

1291.3 g/mol

IUPAC 名称

tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-15-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-5,14-dithia-7,16-diazapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene-9,9,18,18-tetracarboxylate

InChI

InChI=1S/C74H42F4N2O12S2/c75-55-25-41-21-45-46(22-42(41)26-56(55)76)62(82)51(61(45)81)31-59-79-67-65(93-59)49-30-54-50(29-53(49)73(67,69(85)89-33-37-13-5-1-6-14-37)70(86)90-34-38-15-7-2-8-16-38)66-68(74(54,71(87)91-35-39-17-9-3-10-18-39)72(88)92-36-40-19-11-4-12-20-40)80-60(94-66)32-52-63(83)47-23-43-27-57(77)58(78)28-44(43)24-48(47)64(52)84/h1-32,61,81H,33-36H2

InChI 键

XSAWDVWPTLJVKL-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C2N=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(C9=C4SC(=N9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

产品来源

United States

Taxonomy and Classification of Aminopeptidases

Hierarchical Classification Systems

The MEROPS database provides a hierarchical classification of peptidases based on their evolutionary relationships, primarily determined by similarities in their amino acid sequences. nih.govnih.gov This system organizes peptidases into families and clans. Families are groups of peptidases with statistically significant sequence similarity, while clans are groups of families that are thought to have a common evolutionary origin, often inferred from similarities in their three-dimensional structures. nih.govnih.gov

The nomenclature for families and clans in the MEROPS database is based on the catalytic type of the peptidase. ebi.ac.uk For instance, 'M' denotes metallopeptidases, 'C' for cysteine peptidases, and 'S' for serine peptidases. ebi.ac.uk

Table 1: MEROPS Classification of Selected Aminopeptidases

Catalytic Type Clan Family Example Aminopeptidase
Metallo MA M1 This compound N
Metallo MA M17 Leucyl this compound
Metallo MG M24 Methionyl this compound
Cysteine CA C1 Cathepsin H
Serine SC S9 Prolyl this compound

This table provides examples of the hierarchical classification of aminopeptidases in the MEROPS database.

The Enzyme Commission (EC) number is a numerical classification scheme for enzymes, based on the chemical reactions they catalyze. qmul.ac.uk Each EC number consists of four numbers separated by periods, representing a progressively finer classification of the enzyme. qmul.ac.uk For aminopeptidases, the general classification falls under EC 3.4.11 .

The components of this EC number are as follows:

EC 3: Hydrolases (enzymes that use water to break a chemical bond)

EC 3.4: Hydrolases that act on peptide bonds (peptidases)

EC 3.4.11: Aminopeptidases (cleave a single amino acid from the N-terminus)

Specific aminopeptidases are assigned a fourth digit. For example:

EC 3.4.11.1: Leucyl this compound

EC 3.4.11.2: Membrane alanyl this compound

EC 3.4.11.5: Prolyl this compound

EC 3.4.11.9: Xaa-Pro this compound

Table 2: EC Numbers for Selected Aminopeptidases

EC Number Enzyme Name
3.4.11.1 Leucyl this compound
3.4.11.2 Membrane alanyl this compound
3.4.11.3 Cystinyl this compound
3.4.11.4 Tripeptide this compound
3.4.11.5 Prolyl this compound

This interactive table displays the specific EC numbers for various aminopeptidases.

Classification Based on Catalytic Mechanism

Aminopeptidases can also be classified based on the key catalytic residues in their active sites. This classification provides insight into their mechanism of action.

Metalloaminopeptidases represent the largest and most diverse class of aminopeptidases. wikipedia.org These enzymes require a divalent metal ion, most commonly zinc (Zn²⁺), for their catalytic activity. malariaworld.orgnih.gov The metal ion is typically coordinated by amino acid residues in the active site and plays a crucial role in activating a water molecule, which then acts as a nucleophile to attack the peptide bond. malariaworld.org

Many metalloaminopeptidases contain a conserved HEXXH motif, where the two histidine residues are involved in binding the catalytic metal ion. nih.gov This class includes a wide range of enzymes with diverse substrate specificities and cellular locations. taylorfrancis.com Examples include this compound N, leucine (B10760876) this compound, and this compound A. wikipedia.orgtocris.com The MEROPS database has identified over 35 families of metalloaminopeptidases belonging to the MA clan. wikipedia.org

Cysteine aminopeptidases utilize the thiol group of a cysteine residue as the nucleophile in their catalytic mechanism. wikipedia.orgwikipedia.org These enzymes are part of the broader family of cysteine proteases. wikipedia.org The catalytic mechanism typically involves a catalytic triad composed of cysteine, histidine, and an aspartate residue. wikipedia.org In this triad, the cysteine's thiol group is deprotonated by the histidine, making it a potent nucleophile that attacks the carbonyl carbon of the peptide bond. wikipedia.org

Examples of cysteine aminopeptidases include cathepsin H and this compound B. wikipedia.org In the MEROPS database, cysteine peptidases are classified into various clans, with clan CA being a prominent example that includes the C1 family, to which papain and some cathepsins belong. nih.govresearchgate.net

Serine aminopeptidases employ a serine residue as the nucleophilic amino acid in their active site. nih.govwikipedia.org Similar to cysteine peptidases, the catalytic mechanism of serine peptidases involves a catalytic triad, typically consisting of serine, histidine, and aspartate. wikipedia.orgresearchgate.net The serine's hydroxyl group, activated by the histidine residue, performs the nucleophilic attack on the substrate's peptide bond. wikipedia.org

Serine peptidases are a diverse group of enzymes with various substrate specificities. nih.gov Prolyl this compound is a well-characterized example of a serine this compound. enzyme-database.org In the MEROPS classification, serine peptidases are grouped into numerous families and clans, such as the S9 and S33 families, which both contain prolyl aminopeptidases. enzyme-database.org

Classification Based on Substrate Specificity (Broad vs. Narrow)

The substrate specificity of an this compound describes the range of N-terminal amino acids it can cleave from a peptide chain. This characteristic is a primary basis for their classification and is largely determined by the structure of the enzyme's active site and substrate-binding pockets. nih.gov Aminopeptidases are categorized into two main groups based on this property: those with broad specificity and those with narrow specificity. nih.gov

Broad Specificity: These enzymes can hydrolyze a wide variety of N-terminal amino acid residues. Their ability to act on almost all unsubstituted oligopeptides makes them crucial for general protein turnover and the final stages of protein digestion. wikipedia.org A key example is this compound N, which displays broad activity towards peptides with a neutral amino acid at the N-terminus. wikipedia.orgpnas.org Leucine aminopeptidases, while preferentially cleaving leucine, also often exhibit a broader specificity for other residues. nih.govresearchgate.net In bacteria, broad-specificity aminopeptidases are primarily involved in recycling amino acids by breaking down oligopeptides. researchgate.net

Narrow Specificity: In contrast, these enzymes are highly selective, typically cleaving only one or a small group of specific amino acid residues. This specificity allows them to perform precise regulatory functions. Examples include Methionine aminopeptidases, which are dedicated to removing the initiator methionine from newly synthesized proteins, and this compound A, which specifically cleaves N-terminal aspartyl and glutamyl residues. diff.orgtaylorandfrancis.com

Classification Based on Cellular Localization (Cytosolic, Membrane-Bound, Secreted, Organellar)

Aminopeptidases are found in virtually all cellular compartments, as well as in the extracellular environment, reflecting their involvement in a wide array of physiological functions. wikipedia.org Their location is a key aspect of their classification and is directly related to their specific roles.

Cytosolic: Many aminopeptidases are soluble proteins located in the cytoplasm. These enzymes are involved in intracellular protein turnover and metabolism. wikipedia.org Leucine aminopeptidases and Methionine aminopeptidases are typically found in the cytosol. taylorandfrancis.comresearchgate.net Studies in various human blood cells have identified broad specificity aminopeptidases within the cytosol of erythrocytes, polymorphonuclears, monocytes, and lymphocytes. nih.gov

Membrane-Bound: These aminopeptidases are anchored to the cell membrane, with their active sites often facing the extracellular space or the lumen of an organelle. They play critical roles in signal transduction, digestion, and processing of extracellular peptides. wikipedia.orgdiff.org this compound N (CD13) is a well-known example, abundantly expressed on the brush border membranes of the kidney and small intestine. wikipedia.orgwikipedia.org this compound A is another integral membrane protein. diff.org

Secreted: Some aminopeptidases are secreted from the cell to function in the extracellular medium. diff.org In bacteria, for instance, aminopeptidases can be secreted to break down externally supplied peptides. wikipedia.org

Organellar: Aminopeptidases are also localized to specific organelles. In human blood cells, they have been found within cytoplasmic granules and in microsomal fractions. nih.gov In yeast, a specific this compound has been identified as being located exclusively in the vacuole, where it is involved in intracellular protein degradation. nih.gov

Cellular LocalizationDescriptionExamples
Cytosolic Soluble enzymes found in the cytoplasm, involved in intracellular protein turnover.Leucine Aminopeptidases (LAP), Methionine Aminopeptidases (MetAP) taylorandfrancis.comresearchgate.net
Membrane-Bound Anchored to cellular membranes, often with an extracellular active site for processing external peptides.This compound N (APN), this compound A (APA) wikipedia.orgdiff.org
Secreted Released from the cell to act in the extracellular environment.Bacterial aminopeptidases for external peptide breakdown wikipedia.org
Organellar Localized within specific cellular compartments like vacuoles, granules, or microsomes.Vacuolar this compound in yeast, granular aminopeptidases in blood cells nih.govnih.gov

Major this compound Subtypes and Their Academic Aliases

Several major subtypes of aminopeptidases have been extensively characterized due to their significant biological roles. These enzymes are often known by multiple names or aliases in scientific literature.

This compound N (APN) is a zinc-dependent metalloprotease that exists in both membrane-bound and soluble forms. nih.govresearchgate.net It is a type II integral membrane protein with a large extracellular domain containing the active site. nih.govresearchgate.net As an ectoenzyme, it is widely expressed in many tissues, including the brush border of the small intestine and kidney, as well as on the surface of myeloid cells. wikipedia.orgwikipedia.org

Also known as CD13 (Cluster of Differentiation 13) and Alanine (B10760859) this compound, APN exhibits broad substrate specificity, preferentially cleaving neutral amino acids, particularly alanine, from the N-terminus of peptides. wikipedia.orgpnas.org This activity is crucial for the final digestion of dietary proteins and the metabolism of various regulatory peptides. wikipedia.orgwikipedia.org

This compound A (APA), also called Glutamyl this compound, is a zinc-metallopeptidase with a more restricted substrate specificity compared to APN. diff.org It specifically catalyzes the cleavage of acidic amino acid residues, namely glutamate (B1630785) and aspartate, from the N-terminus of polypeptides. diff.org

APA is a type II integral membrane protein, anchored to the plasma membrane by a single transmembrane domain. diff.org Its large C-terminal ectodomain contains the active site. This enzyme is notably involved in the renin-angiotensin system, where it plays a role in blood pressure regulation by metabolizing angiotensin peptides. scientificsights.com

Leucine Aminopeptidases (LAPs) are metallopeptidases that, as their name suggests, preferentially hydrolyze N-terminal leucine residues from peptides and proteins. wikipedia.orgworthington-biochem.com However, they often possess a broader specificity and can cleave other amino acids as well. nih.govresearchgate.net LAPs are ubiquitous enzymes found across all kingdoms of life. wikipedia.org

These enzymes are typically located in the cytosol and are considered essential for cell maintenance and the turnover of peptides. nih.govresearchgate.net LAPs are classified into the M1 and M17 peptidase families and require divalent metal cations, such as zinc or manganese, for their catalytic activity. nih.govresearchgate.netwikipedia.org

Methionine Aminopeptidases (MetAPs) are highly specialized enzymes responsible for a critical step in protein maturation: the removal of the initiator methionine from the N-terminus of nascent polypeptide chains. taylorandfrancis.comnih.gov This processing event is essential for the proper function and subsequent post-translational modification of a majority of proteins. taylorandfrancis.comresearchgate.net

MetAPs exhibit a narrow substrate specificity, acting only on N-terminal methionine. nih.gov In eukaryotic cells, there are two major types, MetAP1 and MetAP2, which are cytosolic proteins. taylorandfrancis.com Their activity is vital for cell proliferation, making them a subject of significant research. nih.gov

SubtypeAcademic AliasesKey Characteristics
This compound N APN, CD13, Alanine this compound wikipedia.orgMembrane-bound; broad specificity for neutral amino acids. wikipedia.orgpnas.org
This compound A APA, Glutamyl this compound diff.orgMembrane-bound; narrow specificity for acidic residues (glutamate, aspartate). diff.org
Leucine Aminopeptidases LAP, Leucyl Peptidase wikipedia.orgTypically cytosolic; preferentially cleaves leucine but often has broad specificity. nih.govresearchgate.net
Methionine Aminopeptidases MetAPCytosolic; narrow specificity for N-terminal methionine on new proteins. taylorandfrancis.comnih.gov

Pyroglutamyl Aminopeptidases

Pyroglutamyl aminopeptidases are omega peptidases that catalyze the removal of a pyroglutamate (pGlu) residue from the N-terminus of specific substrates. nih.gov In mammalian tissues, three distinct forms of this enzyme have been identified: Type I, Type II, and a serum-specific form known as thyroliberinase. nih.gov

Type I Pyroglutamyl this compound (PAP-I) , also referred to as Pyroglutamyl-peptidase I (PGP-I), is typically a cytosolic cysteine peptidase. nih.govwikipedia.org It exhibits a broad substrate specificity, capable of cleaving the pyroglutamyl residue from various peptides, including thyrotropin-releasing hormone (TRH), luteinizing hormone-releasing hormone (LHRH), neurotensin, and bombesin. sigmaaldrich.com However, it is generally unable to cleave substrates where the second amino acid is proline. sigmaaldrich.com This enzyme exists as a monomer and its activity is dependent on the presence of a disulphide bond-reducing agent. sigmaaldrich.com

Type II Pyroglutamyl this compound is a membrane-anchored metalloenzyme characterized by its high molecular mass. nih.gov In contrast to the broad specificity of Type I, Type II demonstrates a narrow substrate specificity, which is restricted to thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov

Thyroliberinase is a pyroglutamyl peptidase activity found in mammalian serum. nih.gov It shares biochemical characteristics with the tissue-bound Type II enzyme, including a high molecular mass, sensitivity to metal chelating agents, and a narrow substrate specificity for TRH. nih.gov

EnzymeAlternate NamesCellular LocationEnzyme ClassSubstrate SpecificityKey Characteristics
Type I Pyroglutamyl this compoundPAP-I, PGP-ICytosolCysteine PeptidaseBroad (TRH, LHRH, Neurotensin, Bombesin)Low molecular mass, requires reducing agent
Type II Pyroglutamyl this compound-Membrane-anchoredMetalloenzymeNarrow (Thyrotropin-releasing hormone)High molecular mass
Thyroliberinase-SerumMetalloenzymeNarrow (Thyrotropin-releasing hormone)High molecular mass, sensitive to metal chelators
Table 1. Classification and Properties of Pyroglutamyl Aminopeptidases

This compound P (APPro, X-Prolyl Peptidase)

This compound P, also known as X-Prolyl Peptidase, is a metallothis compound that belongs to the M24B subfamily of peptidases. ebi.ac.uk Its primary function is to catalyze the release of any N-terminal amino acid that is linked to a proline residue. ebi.ac.uk This activity is effective even on dipeptides and tripeptides. ebi.ac.uk This enzyme requires the presence of Mn2+ ions for its catalytic function. wikipedia.org

Insulin-Regulated this compound (IRAP)

Insulin-Regulated this compound (IRAP) is a transmembrane zinc metalloprotease belonging to the M1 family of aminopeptidases. nih.govfrontiersin.org It is also known by several other names, including cystinyl this compound, placental leucine this compound (P-LAP), and oxytocinase. nih.govwikipedia.org IRAP is a type II transmembrane protein and is a homolog of human placental leucine this compound. wikipedia.orgresearchgate.netsemanticscholar.org

IRAP has several reported biological functions. One of its key roles is in the regulation of glucose transporter 4 (GLUT4) trafficking. nih.gov In fat and muscle cells, IRAP is co-localized with GLUT4 in specialized vesicles. frontiersin.org Upon insulin stimulation, these vesicles translocate to the plasma membrane, which facilitates the uptake of glucose into the cells. frontiersin.org

Additionally, IRAP is involved in the generation of antigenic peptides for cross-presentation by dendritic cells and plays a role in T-cell receptor signaling. nih.govwikipedia.org It also functions in regulating oxytocin levels in the placenta during pregnancy. nih.govfrontiersin.org

Endoplasmic Reticulum this compound 1 (ERAP1)

Endoplasmic Reticulum this compound 1 (ERAP1) is a zinc this compound of the M1 family that is primarily located in the lumen of the endoplasmic reticulum. jst.go.jpwikipedia.org It is also referred to as adipocyte-derived leucine this compound (A-LAP). jst.go.jp

The primary function of ERAP1 is the processing of antigenic peptides that are presented to major histocompatibility complex (MHC) class I molecules. jst.go.jp It trims the N-terminus of peptides to the optimal length of 8-9 residues for binding to MHC class I molecules, a process that is often described as a "molecular ruler" mechanism. jst.go.jpwikipedia.org

Beyond its role in antigen presentation, ERAP1 is involved in other cellular processes. It can be secreted into the extracellular space in response to inflammatory stimuli, where it can activate immune cells such as macrophages and natural killer cells. jst.go.jpwikipedia.org This secretion can lead to an enhanced expression of pro-inflammatory cytokines. jst.go.jpwikipedia.org ERAP1 has also been identified as a binding protein for several cytokine receptors, including those for tumor necrosis factor-α, interleukin-1β, and interleukin-6. jst.go.jpoup.com

Tricorn-Interacting this compound F1

Tricorn-Interacting this compound F1 is a serine peptidase from the archaeon Thermoplasma acidophilum that belongs to the α/β-hydrolase family. nih.govresearchgate.net This enzyme plays a role in the final stages of protein degradation. Following the breakdown of proteins by the proteasome, the tricorn protease generates small peptides. nih.govresearchgate.net this compound F1 then cleaves these peptides to produce single amino acids that can be recycled by the cell. nih.govresearchgate.net

The structure of this compound F1 includes a catalytic domain and a cap domain. nih.gov The cap domain restricts access to the active site, which is located in a narrow opening on the protein's surface. nih.govresearchgate.net This structural feature confers specificity for hydrophobic side chains. nih.govresearchgate.net The enzyme is thought to form a functional complex with the tricorn protease, allowing for efficient and processive degradation of peptides. nih.gov

This compoundClassification/FamilyKey Function(s)Notable Substrates/Interacting Proteins
This compound PM24B Metallothis compoundCleavage of N-terminal amino acid from X-Pro peptidesPeptides with N-terminal X-Pro sequence
Insulin-Regulated this compound (IRAP)M1 Zinc MetalloproteaseRegulation of GLUT4 trafficking, antigen cross-presentation, oxytocin regulationGLUT4, antigenic peptides, oxytocin
Endoplasmic Reticulum this compound 1 (ERAP1)M1 Zinc this compoundAntigenic peptide trimming for MHC class I presentation, regulation of inflammationAntigenic peptide precursors, cytokine receptors
Tricorn-Interacting this compound F1α/β-Hydrolase Family Serine PeptidaseFinal degradation of proteasomal peptidesSmall peptides generated by tricorn protease
Table 2. Summary of this compound Subtypes

Structural Biology of Aminopeptidases

Overall Domain Architecture and Protein Folds

The structural domains of various aminopeptidases are summarized in the table below:

AminopeptidaseFamily/TypeDomain ArchitectureKey Features
Porcine this compound N (pAPN)M1 MetalloSeahorse-shaped with head, side, body, and tail domains. pnas.orgThe body domain contains the zinc-binding active site. pnas.org
E. coli this compound N (ePepN)M1 MetalloFour domains similar to tricorn-interacting factor F3. pnas.orgThe active site is enclosed within a large internal cavity. pnas.org
Puromycin-Sensitive this compound (PSA)M1 MetalloV-shaped architecture with four domains. plos.orgThe catalytic domain has a thermolysin-like fold. plos.org
E. coli Proline this compound (AMPP)Two domains: N-terminal and C-terminal. pnas.orgThe C-terminal domain contains the dinuclear manganese center. pnas.org

Oligomeric States and Functional Assembly

Aminopeptidases exhibit a variety of oligomeric states, which are often crucial for their stability and catalytic function. These assemblies can range from monomers to complex multimeric structures like dimers, tetramers, hexamers, and even dodecamers. nih.govnih.govbiorxiv.orgresearchgate.net

Monomeric: Some aminopeptidases can function as single polypeptide chains. wikipedia.org

Dimeric: Mammalian this compound N (APN) forms head-to-head dimers. pnas.orgnih.gov this compound T (AmpT) from Thermus thermophilus also exists as a dimer in solution. nih.gov The M42 this compound TmPep1050 exists as an inactive dimer. sci-hub.se

Tetrameric: The proline-specific this compound from E. coli crystallizes as a tetramer, which is more accurately described as a dimer of dimers. pnas.org The β-aminopeptidase BcA5-BapA from a Burkholderia sp. also shows a tetrameric assembly. iucr.org M42 aminopeptidases can exist as intermediate tetramers during their assembly into larger complexes. ulb.ac.be

Hexameric: Bovine lens leucine (B10760876) this compound (LAP) is a homohexamer. worthington-biochem.com E. coli this compound A (PepA) is also a homohexamer. embopress.org The M17 aminopeptidases from Plasmodium falciparum (PfA-M17) and Plasmodium vivax (Pv-M17) function as catalytically active hexamers. nih.govbiorxiv.org The assembly of M17 aminopeptidases into hexamers is a metal-ion-dependent process and is essential for their catalytic activity. nih.govbiorxiv.orgnih.gov

Dodecameric: The M42 aminopeptidases are known for their unique tetrahedron-shaped quaternary structure, which is composed of twelve subunits. nih.govresearchgate.netsci-hub.se This dodecameric state is the active form of the enzyme, and its formation from inactive dimers is regulated by the presence of metal ion cofactors. sci-hub.se

The oligomeric state of some aminopeptidases is dynamic and can be influenced by factors such as the presence of metal ions. For instance, M17 aminopeptidases exist in a dynamic equilibrium between monomeric, dimeric, tetrameric, and hexameric forms, with the addition of metal ions driving the equilibrium towards the larger, active oligomeric states. nih.govbiorxiv.org Similarly, the transition of M42 aminopeptidases from inactive dimers to active dodecamers is controlled by metal ions. sci-hub.se

Catalytic Active Site Features

The catalytic heart of an this compound is its active site, a precisely structured region where the hydrolysis of the peptide bond occurs. Key features of the active site include the coordination of metal ions, the presence of conserved amino acid motifs, and the specific architecture of the active site cavity.

A large number of aminopeptidases are metalloenzymes, relying on one or two metal ions for their catalytic activity. wikipedia.orgpatsnap.com

Zinc-dependent Aminopeptidases: Many aminopeptidases, particularly those belonging to the M1 family, are zinc-dependent. wikipedia.orgpnas.org In these enzymes, a single zinc ion is typically coordinated by amino acid residues within the active site. nih.gov For instance, in insulin-regulated this compound (IRAP), a member of the M1 family, the zinc ion is coordinated by residues within the conserved HEXXH motif. nih.gov Besides the metal-coordinating residues, other amino acids play crucial roles. A conserved tyrosine residue has been identified as essential for the catalytic activity of this compound A (APA), where its hydroxyl group is thought to stabilize the transition state. nih.gov

Manganese-dependent and Dinuclear Metal Centers: Some aminopeptidases utilize manganese or have dinuclear metal centers. wikipedia.orgpatsnap.comresearchgate.net The proline-specific this compound from E. coli contains a dinuclear manganese center. pnas.org M17 leucyl aminopeptidases possess a binuclear metal center where the metal ions can be zinc, cobalt, or manganese. nih.govacs.org In these dinuclear centers, the two metal ions are often bridged by a water molecule or a carboxylate group from an amino acid residue. pnas.orgmarquette.edu The M42 aminopeptidases also have a dinuclear metal center, and the binding of metal ions is critical for both activity and the maintenance of the oligomeric state. nih.govsci-hub.se In these enzymes, five of the seven conserved active site residues are involved in metal ion binding. nih.gov

The metal ions in the active site play a direct role in catalysis, often by activating a water molecule to act as a nucleophile for the attack on the peptide bond. patsnap.comannualreviews.org The specific coordination geometry of the metal ion is critical for correctly positioning the substrate and the activated water molecule for catalysis. marquette.edu

The active sites of many metalloaminopeptidases are characterized by conserved sequence motifs that are crucial for their function.

HEXXH Motif: The most prominent conserved motif in the M1 family of zinc-dependent aminopeptidases is the HEXXH motif. wikipedia.orgpnas.orgnih.govebi.ac.uk The two histidine residues in this motif are directly involved in coordinating the catalytic zinc ion. wikipedia.org The glutamic acid residue within this motif is also essential for catalytic activity. nih.gov

GXMEN Motif: Another conserved motif found in the M1 family is the GXMEN exopeptidase motif. nih.govpdbj.org Mutational studies on insulin-regulated this compound (IRAP) have shown that residues within this motif, specifically G428, A429, and N432, are important for the binding of both peptide substrates and inhibitors. nih.gov

The accessibility of the active site to substrates is a key determinant of an this compound's function and specificity. The architecture of the active site cavity can range from being wide open and easily accessible to being enclosed within a large internal chamber.

Open and Accessible Cavities: Mammalian this compound N (APN) possesses an active site and a peptide-binding channel that reside in cavities with wide openings, allowing for easy access by peptide substrates. pnas.orgnih.gov This open structure is consistent with its role as a cell-surface ectoenzyme that acts on a wide variety of peptides. pnas.org

Enclosed and Gated Cavities: In contrast, the active site of E. coli this compound N (ePepN) is located within a large internal cavity with a volume of approximately 2,200 ų, which is largely inaccessible to the external environment except for a small opening. pnas.org This compartmentalization is thought to prevent the inadvertent hydrolysis of inappropriate substrates. pnas.org Similarly, the six active sites of bovine lens leucine this compound are located inside the hexameric structure, lining a disk-shaped cavity that is accessible through solvent channels. worthington-biochem.com This internal location limits the enzyme's activity to shorter peptides. worthington-biochem.com this compound T (AmpT) also has its active sites located on the inner walls of a large internal cavity, shielded from the environment in its closed conformation. nih.gov However, the enzyme exhibits flexibility, allowing it to adopt a more open conformation where the active site becomes accessible. nih.gov For some aminopeptidases like PepS, the enzyme exists in open and closed conformations, where substrate access occurs in the open state, but catalysis is only achieved upon transitioning to the closed state. iucr.org

Substrate Binding Pockets and Channels

The specificity of aminopeptidases for their substrates is determined by the characteristics of their substrate binding pockets and channels. These regions interact with the side chains of the amino acid residues of the peptide substrate, influencing binding affinity and catalytic efficiency.

The substrate binding sites are often denoted using the Schechter and Berger nomenclature, where the N-terminal residue of the substrate (P1) binds to the S1 pocket of the enzyme, and subsequent residues (P1', P2', etc.) bind to the S1', S2', etc. pockets. nih.gov

S1 Pocket: The S1 pocket is a primary determinant of substrate specificity as it accommodates the N-terminal amino acid of the peptide. The topology of the S1 pocket varies significantly among different aminopeptidases. For example, sequence alignments suggest that the S1 pockets of the malaria enzymes Plasmodium falciparum M1 alanine (B10760859) this compound (PfM1AAP) and M17 leucine this compound (PfM17LAP) have different topologies compared to their mammalian counterparts, leading to different N-terminal amino acid preferences. plos.org The S1 pocket of PfM17LAP is small, narrow, and hydrophobic, favoring the cleavage of bulky and hydrophobic amino acids. plos.org In contrast, the S1 pocket of PfM1AAP is broader and can accommodate a wider variety of amino acids, including the bulky and positively charged arginine. plos.org

Substrate Binding Channels: In addition to the primary binding pockets, many aminopeptidases have extended substrate-binding channels that accommodate the remainder of the peptide chain. In mammalian APN, the peptide-binding channel binds the substrate in a sequence-independent manner. pnas.orgnih.gov The active site cavity of endoplasmic reticulum this compound 1 (ERAP1) contains channels and secondary binding pockets that can accommodate long peptides. acs.org The substrate-binding channel in leishmanial leucine this compound is relatively narrow and can only accommodate shorter peptides of up to five amino acid residues. acs.org In some M42 aminopeptidases, there are distinct large pores for substrate entry and smaller pores that act as exit channels for the cleaved amino acid products. royalsocietypublishing.org

S1 Pocket Characteristics and Selectivity

The primary determinant of substrate specificity in aminopeptidases is the S1 pocket, which accommodates the N-terminal amino acid residue of the peptide substrate. The size, shape, and chemical environment of this pocket are critical for selecting which peptides will be cleaved.

Homologous aminopeptidases such as Endoplasmic Reticulum this compound 1 (ERAP1), ERAP2, and Insulin-Regulated this compound (IRAP) display distinct S1 pocket specificities that influence the selection of antigenic peptides for presentation by MHC class I molecules. nih.govnih.gov Molecular modeling and detailed selectivity profiling using fluorogenic substrates have revealed the structural underpinnings of these specificities. nih.govnih.gov For instance, the S1 pocket of these enzymes is not rigidly optimized for natural amino acids but can accommodate more complex and unnatural side chains. nih.govuoa.gr

The substrate selectivity profiles indicate that IRAP's S1 specificity is a composite of that of ERAP1 and ERAP2. nih.govnih.gov However, this is not achieved by a simple combination of structural features but by a unique amino acid substitution at position 541. nih.govnih.gov Docking of model substrates into homology models of the S1 pockets, guided by key catalytic motifs like the HEXXH zinc-binding motif and the GAMEN motif for N-terminal recognition, helps to define the spatial orientation and critical interactions that determine specificity. nih.gov

In puromycin-sensitive this compound (PSA), a large S1 subsite is thought to contribute to its broad substrate recognition. biorxiv.org This is a common theme, where the architecture of the S1 pocket directly correlates with the enzyme's physiological role.

Table 1: S1 Pocket Substrate Preferences of Select Aminopeptidases

This compoundOptimal Substrate (Unnatural side chains)Key Structural Features/ResiduesReference
ERAP1hTyr (homo-Tyrosine)Specific residues creating a pocket that accommodates larger, complex structures. nih.govuoa.gr
ERAP2hArg (homo-Arginine)Negatively charged side chains in the S1 pocket contribute to specificity. nih.govuoa.gr
IRAPhTyr and hArgUnique amino acid at position 541 allows for combined specificity of ERAP1 and ERAP2. nih.govnih.gov

Peptide-Binding Channel Features

Beyond the S1 pocket, the peptide-binding channel accommodates the remainder of the substrate peptide. A key feature of this channel in many aminopeptidases, such as mammalian this compound N (APN), is its ability to bind peptides in a sequence-independent fashion. capes.gov.brnih.govpnas.org This allows the enzyme to process a wide variety of peptides.

The crystal structure of porcine APN reveals that the active site and peptide-binding channel are located in cavities with wide openings, facilitating easy access for peptides. capes.gov.brnih.govpnas.org This channel can be quite extensive; in ERAP1, a large interior compartment forms an extended groove that can accommodate long peptides. researchgate.netnih.gov This is crucial for its function in trimming antigenic peptide precursors, which can be up to 16 residues long. nih.gov The cavity in ERAP1 extends up to 36 Å from the active site into domain IV, providing a binding site for these long substrates. nih.gov

In puromycin-sensitive this compound, the floor and sides of the active site channel are lined with hydrophobic and aromatic residues, which likely interact with the substrate peptide. biorxiv.org However, unlike some other peptidases, the active site of PSA is closed off at one end, restricting the binding of the peptide N-terminal to the cleavage site to a single amino acid. biorxiv.org In contrast, the compartmentalization in enzymes like E. coli this compound A (PepA) and bovine lens leucine this compound (LAP) is formed by their hexameric structure, creating a central cavity that limits access to small peptides (around 6 residues) and excludes larger proteins. uni-leipzig.de

Allosteric Binding Sites and Their Structural Basis

Allosteric regulation provides a sophisticated mechanism for controlling enzyme activity at a distance from the catalytic site. In ERAP1, an allosteric site, sometimes referred to as the "malate site," is located approximately 25 Å away from the active site. researchgate.net This site regulates the catalytic activity of ERAP1 by binding the C-terminus of long peptide substrates. researchgate.net The binding of these long substrates, or other allosteric modulators, to this site promotes domain closure, which is physically linked to structural reconfigurations in the active site required for catalysis. osti.govuoa.gr

Interestingly, some inhibitors of IRAP have been found to be allosteric, binding to the open conformation of the enzyme and stabilizing it. researchgate.net One such inhibitor, HFI-419, binds at a location that appears to be key for preventing the conformational transition to the closed state. researchgate.net This highlights that allosteric sites can be targets for developing highly specific enzyme inhibitors. The existence of these sites and their differential regulation by various molecules underscore the complex control mechanisms governing this compound function.

Conformational Dynamics and Structural Transitions

Aminopeptidases are not static entities; their function involves significant conformational changes. A major theme in the structural biology of these enzymes is the transition between "open" and "closed" conformations. frontiersin.orgnih.gov

In ERAP1, X-ray crystallography has captured the enzyme in both a "closed" state, where the catalytic site is inside a large internal cavity and inaccessible, and an "open" state, where the active site is exposed to the solvent. nih.gov This transition primarily involves the movement of domain IV relative to domains I and II. frontiersin.orgnih.gov The binding of long peptide substrates is thought to induce the transition from the open to the closed conformation, which is a necessary step for catalysis. osti.govuoa.gr This conformational change also involves the reorientation of key catalytic residues, such as a highly conserved tyrosine residue that moves away from the active site in the open state. frontiersin.orgnih.gov

Molecular dynamics simulations and small-angle X-ray scattering have been instrumental in studying these large-scale conformational changes, which occur on the microsecond to millisecond timescale. frontiersin.org Understanding these dynamics is crucial for explaining the physiological functions of these enzymes and the effects of disease-associated polymorphisms that are located far from the active site. frontiersin.orgnih.gov The structural plasticity of the enzyme can also affect inhibitor binding, making computational approaches valuable for inhibitor design. nih.gov

Advanced Structural Characterization Techniques

Our detailed understanding of this compound structure and function is largely thanks to advances in structural biology techniques.

X-ray Crystallography Studies

Key examples of crystallographic studies include:

The structures of human ERAP1 in both open and closed conformations, revealing its large internal cavity and the mechanism of its conformational changes. researchgate.netnih.govnih.gov

The structure of human this compound N (hAPN/CD13), which showed a novel dimeric arrangement and provided insights into its processing of peptide hormones. nih.gov

The crystal structure of porcine APN at 1.85 Å resolution, both alone and in complex with a peptide substrate and various inhibitors, which detailed its catalytic mechanism. capes.gov.brnih.govpnas.org

Preliminary crystallographic studies of dipeptidyl this compound BII from Pseudoxanthomonas mexicana have been conducted, paving the way for its structural determination. nih.gov

Crystallography has also been used to study the dimer-dodecamer transition of the M42 this compound TmPep1050 from Thermotoga maritima. ntu.edu.sgjove.comyoutube.com

These studies not only reveal static snapshots but also, by comparing structures in different states (e.g., with and without bound ligands), provide profound insights into the dynamic processes of catalysis and regulation. osti.govuoa.gr

Electron Microscopy and NMR Investigations

While X-ray crystallography requires well-ordered crystals, other techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying large, dynamic, or non-crystalline this compound complexes.

Cryo-EM and NMR have been particularly valuable for studying large oligomeric aminopeptidases. For example, the structure of the half-megadalton (468 kDa) dodecameric this compound TET2 from Pyrococcus horikoshii was determined using an integrated approach combining cryo-EM maps with solid-state NMR data. uni-frankfurt.de This hybrid method improved the resolution of the structure significantly, demonstrating the synergy between these techniques. portlandpress.com

NMR spectroscopy is uniquely suited for studying molecular dynamics in real-time. It has been used to monitor the self-assembly of the TET2 complex, identifying transient oligomerization states. europa.eu Magic-angle spinning (MAS) NMR, a solid-state NMR technique, can provide atomic-level insights into the dynamics of very large enzyme complexes, such as the 0.5 MDa TET assembly, which are challenging to study by other means. researchgate.netnih.gov It has revealed the crucial role of flexible loops within the catalytic chamber for enzymatic function. researchgate.netnih.gov

Computational Structural Modeling (Homology Modeling, Molecular Dynamics)

Homology Modeling of Aminopeptidases

The process of homology modeling typically involves several key steps: template selection, sequence alignment, model building, and model evaluation. accefyn.com The quality of the resulting model is often assessed using tools like PROCHECK, which evaluates the stereochemical quality of the protein structure. tandfonline.com

Here are some examples of aminopeptidases whose structures have been predicted using homology modeling:

Target this compoundTemplate UsedKey Findings from Modeling
Spodoptera litura this compound NNot specifiedThe model revealed four structural domains, with Domain I being implicated in the recognition of Cry1 toxins. accefyn.com
Seven Human M1-AminopeptidasesCombination of homology, threading, and ab initio modelingThe models highlighted significant structural differences among human M1-aminopeptidases and between human and Plasmodium enzymes. nih.gov
Bacillus subtilis this compound (BSAP)This compound from Aneurinibacillus sp AM-1 (PDB: 2EK8)The model was used to identify key residues in the substrate-binding region for mutagenesis studies to alter substrate specificity. tandfonline.com
Pyroglutamyl Peptidase II (PPII)Human this compound N (APN)The models suggested that neutralization of the anionic binding site is required for the recognition of substrates without an N-terminal charge. nih.gov
Streptomyces griseus KK565 this compound (SGAK)This compound from Streptomyces griseus (PDB: 1CP7)The model was used in docking studies to identify residues involved in hydrogen bonding with amyloid-beta peptide and zinc ions. researchgate.net
Rat this compound B (Ap-B)Not specifiedModeling was used to investigate the enzymatic mechanism and the role of specific residues in substrate binding and catalysis. nih.gov
Insulin-Regulated this compound (IRAP)Leukotriene A4 Hydrolase (PDB: 1HS6)A homology model of the catalytic domain was initially used to propose a binding mode for a series of inhibitors. frontiersin.org

Molecular Dynamics Simulations of Aminopeptidases

Molecular dynamics simulations provide a dynamic view of this compound structures, revealing conformational changes and interactions that are not apparent from static models. These simulations have been instrumental in understanding various aspects of this compound function, including thermal stability, substrate binding, and inhibitor interactions. tandfonline.complos.orgplos.org

For example, MD simulations of Bacillus subtilis this compound (BSAP) identified a thermally sensitive domain in the non-catalytic region. plos.org The prediction that removing this flexible domain would enhance structural stability was subsequently confirmed experimentally, leading to an engineered enzyme with improved thermal stability. plos.org

Steered molecular dynamics (SMD) simulations have been used to investigate the migration of substrates and inhibitors into the active site of Plasmodium falciparum M1 alanyl this compound (PfM1-AAP). plos.orgnih.gov These simulations revealed a stepwise passage through a long C-terminal channel, involving ligand recognition, ionic translation, and reorientation within a 'water reservoir' before entering the active site. plos.orgnih.gov The study also proposed that charge repulsion drives the exit of the product through a shorter N-terminal channel. plos.orgnih.gov

Quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to study the stereospecificity of D-aminopeptidase. rsc.org These simulations showed higher energy barriers for the acylation and aminolysis reactions with the L-stereoisomer compared to the D-substrate, providing a molecular basis for the enzyme's specificity. rsc.org

Here is a summary of key findings from molecular dynamics studies on various aminopeptidases:

This compound StudiedSimulation TypeKey Research Findings
Bacillus subtilis this compound (BSAP)MDIdentified a thermal sensitive domain; its removal enhanced thermal stability without affecting catalytic activity towards small substrates. plos.org
Plasmodium falciparum M1 Alanyl this compound (PfM1-AAP)Steered MDElucidated the stepwise migration of substrates and inhibitors through a C-terminal channel and product release via an N-terminal channel. plos.orgnih.gov
D-AminopeptidaseQM/MMRevealed that changes in the interaction of the substrate with Asn155 influence the stereospecificity of the polymerization reaction. rsc.org
Endoplasmic Reticulum this compound 1 (ERAP1)MDShowed that disruption of interdomain salt bridges increases the energetic barrier to adopting the "closed" catalytically active state. frontiersin.org
Leishmania donovani this compound (LdLAP)MDDemonstrated that peptidomimetic inhibitors form stable complexes within the catalytic pocket, primarily through hydrogen bonding. researchgate.net
Insulin-Regulated this compound (IRAP)MD, QM/MM, FEPIdentified that the conformational flexibility of the catalytic Glu465 and interactions with the GAMEN loop are critical for peptide reactivity and inhibitor binding. frontiersin.orgacs.org
Antarctic this compound P from Pseudomonas sp. strain AMS3MDRevealed that the enzyme maintains its native conformation and stability at lower temperatures but undergoes structural fluctuations at higher temperatures. tandfonline.com
Methionine this compound-II (MetAP-II)Adaptive Bandit MDIdentified a cryptic pocket and revealed the interconversion between open and closed conformations of a disordered loop region. acs.org

Enzymatic Catalysis and Mechanistic Insights

Detailed Catalytic Mechanisms of Peptide Bond Hydrolysis

The hydrolysis of a peptide bond by aminopeptidases is a multi-step process that involves the precise coordination of the substrate, metal ions, and catalytic residues within the enzyme's active site. ebi.ac.ukpatsnap.com

Nucleophilic Attack and Tetrahedral Intermediate Formation

The catalytic cycle begins with the binding of the peptide substrate to the active site of the aminopeptidase. patsnap.com A key step in the hydrolysis of the peptide bond is a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. patsnap.comrsc.org This attack is typically carried out by a water molecule that is activated by a nearby metal ion, usually zinc. ebi.ac.ukpatsnap.com The metal ion polarizes the water molecule, increasing its nucleophilicity and facilitating the attack. patsnap.com

This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. patsnap.comrsc.org This intermediate is characterized by a carbon atom bonded to four substituents: the original carbonyl oxygen (now an oxyanion), the nitrogen of the peptide bond, the alpha-carbon of the N-terminal amino acid, and the hydroxyl group from the attacking water molecule. The negatively charged oxyanion of this intermediate is stabilized by interactions with one of the zinc ions in the active site. ebi.ac.uknih.gov In some aminopeptidases, specific amino acid residues within the active site, such as glutamate (B1630785), also play a role in stabilizing this intermediate. researchgate.net

Role of Catalytic Water and Metal Ions

Catalytic water molecules and metal ions are indispensable for the function of most aminopeptidases. wikipedia.orgebi.ac.uk These enzymes are often metalloenzymes, with many containing two adjacent divalent metal ions, such as zinc (Zn²⁺), in their active site. pnas.orgebi.ac.uk However, some aminopeptidases can function with a single metal ion. pnas.org

The metal ions play several critical roles in the catalytic process. They are responsible for holding a water molecule in the correct position for nucleophilic attack on the peptide bond. ebi.ac.uk By coordinating with the water molecule, the metal ions increase its acidity, making it a more potent nucleophile. patsnap.com Furthermore, one of the metal ions helps to stabilize the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate. ebi.ac.uknih.gov In binuclear metalloaminopeptidases, one zinc ion (Zn1) is proposed to stabilize the tetrahedral intermediate, while the other (Zn2) orients the substrate for the nucleophilic attack. nih.gov The specific metal ion preference can vary, with manganese (Mn²⁺) being the most effective for some, like this compound P. mdpi.com

Proton Abstraction and Product Release

Following the formation of the tetrahedral intermediate, the next step involves the collapse of this intermediate, which leads to the cleavage of the peptide bond. patsnap.com This process is facilitated by proton abstraction. A nearby basic residue in the active site, often a glutamate, abstracts a proton from the attacking water molecule (now a hydroxyl group in the intermediate). ebi.ac.uknih.gov

This proton abstraction is followed by the protonation of the nitrogen atom of the scissile peptide bond, which is considered the rate-limiting step in some aminopeptidases. nih.gov The proton is often donated by a conserved glutamate residue. ebi.ac.uk This protonation of the leaving group (the rest of the peptide) facilitates the breaking of the carbon-nitrogen bond. ebi.ac.uk

Once the peptide bond is cleaved, the N-terminal amino acid and the remaining peptide are released from the active site. patsnap.com This allows the enzyme to return to its initial state, ready to bind to another substrate molecule and repeat the catalytic cycle. patsnap.com

Substrate Specificity Determinants at the Catalytic Site

The substrate specificity of aminopeptidases is determined by the structural features of their active sites, which create binding pockets that preferentially accommodate certain amino acid residues at the N-terminus of the substrate. mdpi.comnih.gov

N-Terminal Amino Acid Preferences

Aminopeptidases exhibit a range of specificities for the N-terminal amino acid of their peptide substrates. taylorandfrancis.com Some have broad specificity, while others are more selective. wikipedia.orguniprot.org

For instance, Leucine (B10760876) aminopeptidases (PepA) show a strong preference for leucine but can also cleave other residues. nih.gov Studies on Pseudomonas aeruginosa PepA revealed that it can cleave various p-nitroanilide (pNA) conjugated amino acids, with the highest catalytic efficiency observed for leucine, methionine, phenylalanine, and arginine. nih.gov Methionine aminopeptidases (MetAPs) specifically cleave the N-terminal methionine and generally require small amino acids like glycine, alanine (B10760859), serine, cysteine, proline, threonine, and valine at the next position (P1' residue). acs.org this compound N demonstrates a broad substrate specificity, with a preference for alanine, but it can also act on peptides with other N-terminal residues, including proline, albeit more slowly. uniprot.org

This compound TypePreferred N-Terminal Amino AcidsSource
Leucine this compound (PepA)Leucine, Methionine, Phenylalanine, Arginine nih.gov
Methionine this compound (MetAP)Methionine (followed by small residues like Gly, Ala, Ser, Cys, Pro, Thr, Val) acs.org
This compound NAlanine (broad specificity for others) uniprot.org

Influence of Penultimate Residues

The amino acid at the penultimate position (the second residue from the N-terminus) can also significantly influence the activity of some aminopeptidases. mdpi.com A prime example of this is this compound P (APP). mdpi.com

This compound P is a specialized metalloprotease that specifically cleaves the N-terminal amino acid from peptides where the second residue is proline. mdpi.comasm.org The unique, rigid structure of proline creates a conformational constraint on the peptide bond, making it resistant to degradation by many other peptidases. mdpi.com this compound P overcomes this by having a specific binding pocket that accommodates the proline at the P1' position, allowing for the efficient hydrolysis of the preceding peptide bond. mdpi.com While its primary specificity is for a penultimate proline, some studies have shown it can also hydrolyze peptides with alanine in this position. nih.gov

Enzymatic Kinetics and Activity Profiles (e.g., Michaelis-Menten Kinetics)

The enzymatic activity of aminopeptidases is commonly characterized using kinetic models, with the Michaelis-Menten model being one of the most fundamental. libretexts.org This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). libretexts.org The Michaelis-Menten equation is given by:

V₀ = (Vmax * [S]) / (Km + [S])

Here, Vmax represents the rate of the reaction when the enzyme is fully saturated with the substrate, and Km is the substrate concentration at which the reaction rate is half of Vmax. libretexts.org Km is also an inverse measure of the enzyme's affinity for the substrate; a lower Km value indicates a higher affinity. libretexts.org The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated, can be calculated from Vmax if the total enzyme concentration ([E]t) is known (Vmax = kcat * [E]t). libretexts.org

The kinetic parameters of aminopeptidases can be determined experimentally by measuring the reaction velocity at various substrate concentrations and then fitting the data to the Michaelis-Menten equation. nih.gov Different aminopeptidases exhibit a wide range of kinetic values depending on the specific enzyme, the substrate, and the reaction conditions such as pH and the presence of metal ions. biorxiv.orgresearchgate.net For instance, the activity of many M1 family aminopeptidases is dependent on metal ions. researchgate.net

The activity profile of aminopeptidases can be established by testing their hydrolytic activity against a panel of different amino acid substrates, often using fluorogenic or chromogenic reporters like 7-amino-4-methylcoumarin (B1665955) (AMC) or p-nitroanilide (pNA). researchgate.netnih.gov Such studies reveal the substrate specificity of the enzyme. For example, a study on human osteoblasts demonstrated high this compound activity against substrates with N-terminal glycine, alanine, leucine, arginine, phenylalanine, methionine, and lysine (B10760008). nih.gov In another example, the M1 this compound from Toxoplasma gondii, TgAPN2, showed a significantly higher turnover rate for a substrate with an N-terminal arginine compared to leucine, although it had a weaker affinity for the arginine substrate. researchgate.net

The following tables provide examples of Michaelis-Menten kinetic constants for different aminopeptidases acting on various substrates.

Table 1: Michaelis-Menten Kinetic Parameters for TgAPN2 Data derived from studies on the M1 this compound from Toxoplasma gondii. researchgate.net

SubstrateK_M (mM)k_cat (s⁻¹)
Leu-Mec31.8 ± 3.01.32
Arg-Mec1481017

Table 2: Michaelis-Menten Kinetic Parameters for Plasmodium Aminopeptidases Comparative kinetics for M1 and M17 aminopeptidases from different Plasmodium species acting on the substrate Leu-Mec. biorxiv.org

EnzymeK_M (µM)
M1 Aminopeptidases
PfA-M110.3 ± 1.1
Pv-M112.1 ± 1.2
Pb-M13.5 ± 0.6
M17 Aminopeptidases
PfA-M1710.3 ± 1.0
Pv-M1710.5 ± 1.6
Pb-M1710.2 ± 1.3

Regulation and Modulation of Aminopeptidase Activity

Allosteric Regulation Mechanisms

Allosteric regulation involves the binding of a molecule to a site on the enzyme that is distinct from the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme, which in turn alters its activity. wikipedia.org Effectors that enhance the enzyme's activity are termed allosteric activators, while those that decrease its activity are known as allosteric inhibitors. wikipedia.org This mode of regulation is a key cellular strategy for adjusting enzyme activity in response to metabolic signals. wikipedia.org

Recent studies on Insulin-Regulated Aminopeptidase (IRAP) have identified allosteric inhibitors that, contrary to initial hypotheses of competitive inhibition at the active site, bind to previously unknown proximal allosteric sites. nih.gov For instance, an aryl sulfonamide compound was found to stabilize the closed, more active conformation of IRAP, whereas another compound, HFI-419, locks the enzyme in a semi-open, less active state. nih.gov These findings highlight how allosteric modulators can induce specific conformational changes to regulate enzyme function. nih.gov

Similarly, the Endoplasmic Reticulum this compound 1 (ERAP1) is subject to allosteric inhibition. A sulfonamide compound was identified to bind at the interface between two of the enzyme's domains. wikipedia.org This binding activates the hydrolysis of small peptides but inhibits the processing of longer peptides, demonstrating the nuanced control that allosteric regulation can exert on substrate specificity. wikipedia.org

Table 1: Examples of Allosteric Regulation in Aminopeptidases

This compound Allosteric Modulator Effect on Conformation Consequence for Activity
Insulin-Regulated this compound (IRAP) Aryl sulfonamide Stabilizes closed conformation Inhibition
Insulin-Regulated this compound (IRAP) HFI-419 Locks in a semi-open conformation Inhibition

Protein-Protein Interactions Modulating Activity

Protein-protein interactions (PPIs) are fundamental to the regulation of cellular processes, and they play a crucial role in modulating the function of aminopeptidases. vu.nlfrontiersin.org These interactions can influence the enzyme's catalytic activity, localization, and participation in signaling pathways. vu.nl

Adapter proteins, such as the 14-3-3 protein family, are key mediators of signal transduction and are involved in a vast number of PPIs. nih.govfrontiersin.org The interaction between extracellular 14-3-3 proteins and this compound N (APN), also known as CD13, is a well-characterized example of activity modulation through adapter protein binding. nih.govnih.gov This binding is implicated in the activation of matrix metalloproteinases (MMPs), which are involved in tissue remodeling. nih.govnih.gov

The binding of 14-3-3 proteins to APN is typically dependent on the phosphorylation of serine or threonine residues on the target protein. nih.gov Research has identified a canonical 14-3-3-binding site within the N-terminal region of APN. nih.govnih.gov Furthermore, a secondary, noncanonical binding site has been discovered that significantly enhances the binding affinity when present with the primary site. nih.govnih.gov This bivalent interaction, confirmed by crystal structures, provides a detailed molecular understanding of how 14-3-3 proteins engage with APN to initiate downstream signaling events that lead to MMP transcription. nih.govnih.gov

Aminopeptidases located on the cell surface can interact with components of the extracellular matrix (ECM), influencing processes such as cell invasion and matrix degradation. nih.gov The ECM provides structural support to tissues and also plays a critical role in cell signaling. frontiersin.orgkhanacademy.org

This compound N/CD13 is involved in the degradation of type-IV collagen, a major component of basement membranes. nih.gov Monoclonal antibodies targeting CD13 have been shown to inhibit the invasion of metastatic tumor cells into reconstituted basement membranes. nih.gov This inhibition is associated with a decrease in the degradation of type-IV collagen and the hydrolyzing activities of the tumor cells. nih.gov This suggests that the interaction between cell-surface this compound N/CD13 and ECM proteins is a critical step in the mechanism of tumor cell invasion and tissue remodeling. nih.gov

Post-Translational Modifications and Their Regulatory Roles (e.g., Phosphorylation)

Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis and are crucial for regulating their function, localization, and stability. wikipedia.orgnih.gov PTMs dramatically expand the functional diversity of the proteome. nih.gov

Phosphorylation, the addition of a phosphate group to amino acid residues like serine, threonine, or tyrosine, is one of the most common and well-studied PTMs. wikipedia.org As mentioned previously, the interaction between 14-3-3 proteins and APN is regulated by phosphorylation. nih.gov The phosphorylation of specific sites on APN creates docking sites for 14-3-3 proteins, thereby initiating a signaling cascade. nih.govnih.gov

Other PTMs, such as glycosylation (the attachment of carbohydrate molecules) and lipidation (the attachment of lipid molecules), can also influence the function of aminopeptidases by affecting protein folding, stability, and membrane association. wikipedia.org For example, arginylation, the addition of arginine to the N-terminus of proteins, is another PTM that can regulate protein function and degradation. wikipedia.org While specific examples for all aminopeptidases are not detailed, the principles of PTMs suggest they are a widespread mechanism for regulating the diverse roles of these enzymes.

Transcriptional and Translational Control of this compound Expression

The expression levels of aminopeptidases are tightly controlled at both the transcriptional and translational levels to ensure that the appropriate amount of enzyme is present to meet cellular demands. nih.govwikipedia.org

Transcriptional control regulates the synthesis of messenger RNA (mRNA) from the gene encoding the this compound. This process is influenced by various transcription factors and signaling pathways that respond to both internal and external stimuli. For instance, the expression of certain aminopeptidases is altered in various diseases, including cancer, suggesting that their transcription is linked to pathological signaling pathways. nih.gov

Academic Methodologies in Aminopeptidase Research

Protein Purification and Characterization Techniques

Biochemical Characterization

The biochemical characterization of aminopeptidases is fundamental to understanding their catalytic function and physiological roles. This process typically involves determining the enzyme's kinetic parameters, optimal reaction conditions, and the influence of cofactors or inhibitors. Spectroscopic analysis, particularly UV-visible and fluorescence spectroscopy, is a common technique used to measure the spectral changes that occur when the enzyme interacts with substrates or inhibitors, allowing for the deduction of kinetic data. mtoz-biolabs.com Enzyme activity assays are the most direct method, measuring the rate of a specific reaction catalyzed by the enzyme to determine its activity under various conditions. mtoz-biolabs.com

A critical aspect of biochemical characterization is the determination of optimal pH and temperature. For instance, the recombinant aminopeptidase N2 from Toxoplasma gondii (rTgAPN2) exhibits optimal activity at a pH of 8.0 and is active across a broad pH range of 3 to 10. jst.go.jpnih.gov Similarly, a recombinant this compound from Bacillus licheniformis expressed in Bacillus subtilis showed maximum activity at a significantly higher temperature of 70°C. jmb.or.kr The influence of metal ions is another key characteristic. Many aminopeptidases are metalloenzymes, often depending on zinc for their activity. nih.govnih.gov The activity of rTgAPN2, for example, is inhibited by the addition of Zn2+ and reduced by the metal chelator EDTA, indicating its metalloproteinase nature. jst.go.jpnih.gov

The following table summarizes the biochemical properties of various aminopeptidases as reported in the literature.

Enzyme SourceRecombinant HostOptimal pHOptimal Temperature (°C)Metal Ion Dependence/EffectReference
Toxoplasma gondii (APN2)Escherichia coli8.0-Inhibited by Zn2+, activity reduced by EDTA jst.go.jpnih.gov
Bacillus licheniformisBacillus subtilis-70- jmb.or.kr
Ustilago maydis (DapUm)Pichia pastoris6.040- nih.gov
Legionella pneumophila (LapB)-8.037Activity increased by various organic solvents acs.org
Bacillus licheniformis E7 (PepN)Escherichia coli9.050Tolerant to high NaCl concentration ijournals.cn

Genetic Engineering and Molecular Cloning Approaches

Gene Cloning and Heterologous Expression

Gene cloning and heterologous expression are powerful tools for producing large quantities of purified aminopeptidases for structural and functional studies. This process involves isolating the gene encoding the this compound of interest from the source organism's chromosomal DNA and inserting it into an expression vector. jmb.or.krijournals.cn This recombinant vector is then introduced into a suitable host organism, such as Escherichia coli or the yeast Pichia pastoris, which will then produce the recombinant enzyme. jmb.or.krnih.govijournals.cn

For example, the gene for an this compound from Bacillus licheniformis was successfully cloned and expressed in Bacillus subtilis. The resulting secreted protein had the same biochemical properties as the original enzyme. jmb.or.kr Similarly, the this compound N (APN) gene from Toxoplasma gondii was identified and the active recombinant protein was produced and purified from E. coli. jst.go.jp The choice of expression system can be crucial; for instance, the dipeptidyl this compound gene dapUm from Ustilago maydis was cloned and transformed into Pichia pastoris for overexpression. nih.gov This technique allows for the production of enzymes that may be difficult to isolate in sufficient quantities from their native sources.

Site-Directed Mutagenesis for Structure-Function Studies

For example, in this compound A, mutagenic replacement of two conserved residues, Arg-220 and Asp-227, was shown to disrupt the enzyme's maturation and abolish its activity, confirming their critical structural role. nih.gov In another study on glutamate (B1630785) carboxypeptidase II, which shares similarities with aminopeptidases, substitutions of putative zinc-binding ligands resulted in severely reduced enzyme activity. nih.gov Similarly, replacing a conserved arginine residue (Arg453) with lysine (B10760008) in this compound P from Streptomyces lavendulae led to a decrease in catalytic efficiency, highlighting the importance of the arginine's guanidinium (B1211019) group in substrate binding. fao.orgmdpi.com These studies, often guided by molecular modeling, provide invaluable insights into the enzyme's active site and catalytic mechanism. nih.govportlandpress.comresearchgate.net

The table below details specific mutations and their observed effects on this compound function.

This compoundOriginal ResidueMutant ResidueObserved EffectReference
This compound AArg-220-Disrupted maturation and subcellular localization, abolished enzymatic activity nih.gov
This compound AAsp-227-Disrupted maturation and subcellular localization, abolished enzymatic activity nih.gov
This compound P (S. lavendulae)Arg-453LysIncreased Km, decreased Vmax, overall decrease in catalytic efficiency fao.orgmdpi.com
Human this compound BPhe-297TyrSignificant decrease in hydrolytic activity and chloride anion sensitivity acs.org
Prolyl this compound (B. coagulans)Ser-101AlaComplete inactivation oup.com
Prolyl this compound (A. sobria)Ser-146AlaComplete inactivation oup.com

Substrate Profiling and Specificity Determination

Synthetic Substrate Libraries (e.g., Fluorogenic Peptide Substrates)

Determining the substrate specificity of an this compound is crucial for understanding its biological function and for designing specific inhibitors. A powerful method for this is the use of synthetic substrate libraries. nih.govplos.org These libraries often consist of a large number of individual peptides, typically with a fluorogenic or chromogenic group attached. nih.govstanford.edupeptanova.de When the enzyme cleaves the peptide bond, the leaving group is released, producing a measurable signal (fluorescence or color) that is proportional to the enzyme's activity. nih.govmdpi.com

Fluorogenic substrates are particularly useful due to their high sensitivity. mdpi.comjst.go.jp Commonly used fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC). nih.govstanford.edupeptanova.de By screening an this compound against a library of substrates with varying amino acids at the N-terminus, a detailed "fingerprint" of the enzyme's substrate preference can be generated. plos.orgstanford.edu For instance, a library of 61 fluorogenic substrates, including natural and unnatural amino acids, was used to determine the substrate specificity of this compound N orthologs, revealing a preference for large, hydrophobic residues in the S1 binding pocket. nih.govstanford.edunih.gov This approach has also been applied to profile the aminopeptidases of the human malaria parasite, Plasmodium falciparum, showing that PfM1AAP has a broad substrate tolerance while PfM17LAP prefers bulky, hydrophobic amino acids. plos.org

Solid Phase Chemistry for Substrate Synthesis

The synthesis of diverse substrate libraries is often accomplished using solid-phase chemistry. nih.govstanford.edu This methodology allows for the efficient and systematic construction of a large number of different peptide substrates. nih.gov The synthesis typically begins with a solid support resin, such as Rink Amide Resin. nih.gov The fluorophore, for example, Fmoc-ACC, is coupled to the resin. nih.gov Subsequently, a series of coupling and deprotection steps are performed to build the desired peptide sequence one amino acid at a time. acs.org

This solid-phase approach is highly amenable to automation, which facilitates the rapid generation of large and diverse libraries. nih.gov The final step involves cleaving the synthesized substrates from the resin. A common cleavage cocktail includes trifluoroacetic acid (TFA). nih.govstanford.edu Following cleavage, the substrates are purified, often using reverse-phase high-performance liquid chromatography (HPLC). nih.gov This robust synthetic strategy has enabled the creation of extensive libraries containing not only the 20 proteinogenic amino acids but also a wide variety of unnatural amino acids, which are crucial for probing the finer details of enzyme specificity and for developing highly selective substrates and inhibitors. nih.govplos.orgpnas.org

Computational and Bioinformatic Approaches in this compound Research

Computational and bioinformatic methodologies have become indispensable in the study of aminopeptidases, offering powerful tools to investigate their structure, function, and interactions at a molecular level. These approaches complement experimental techniques by providing detailed insights that can guide further laboratory research.

In Silico Evaluation and Sequence Analysis

In silico evaluation and sequence analysis are foundational computational techniques used to predict the structure and function of aminopeptidases and to understand their evolutionary relationships. These methods leverage the vast amount of biological data available in public databases. parasite-journal.orgmdpi.com

Sequence Alignment and Homology Modeling: By comparing the amino acid sequence of an unknown this compound with those of known structures, researchers can infer its three-dimensional (3D) structure through a process called homology modeling. nih.govresearchgate.net This is particularly useful when experimental structures are unavailable. For instance, the 3D structures of seven human M1-aminopeptidases were modeled to facilitate in silico screening of potential inhibitors. nih.gov Sequence alignment also reveals conserved motifs, such as the 'GAMEN' motif in M1-aminopeptidases, and substitutions that can explain differences in substrate specificity and function. nih.gov For example, analysis of the Antarctic this compound P from Pseudomonas sp. strain AMS3 involved predicting its 3D structure using homology modeling, which revealed a tetrameric arrangement with distinct N- and C-domains. tandfonline.com Similarly, a 3D model of this compound from Streptomyces griseus KK565 (SGAK) was developed to study its interaction with amyloid-beta peptides. researchgate.net

Phylogenomic Analysis: Comparative genomics and phylogenomic analyses help to understand the evolutionary relationships and diversity within this compound families. A study of Tremellales fungi, for instance, used these approaches to identify and classify a large number of putative peptidases, including aminopeptidases, providing insights into their potential roles in biomass degradation. frontiersin.org

Prediction of Functional Sites and Epitopes: Bioinformatic tools can predict active sites, binding pockets, and potential epitopes for antibody recognition. nih.govresearchgate.net In a study on Clostridioides difficile this compound M24, bioinformatics was used to predict B-cell and T-cell epitopes, which were then validated experimentally. nih.govresearchgate.net This demonstrates the power of in silico methods in guiding targeted experimental design.

The following table summarizes the application of in silico evaluation and sequence analysis in various this compound studies.

Organism/EnzymeMethodologyKey FindingsReference
Human M1-aminopeptidasesHomology modeling, sequence alignmentModeled 3D structures for seven enzymes; identified conserved and substituted motifs. nih.gov
Pseudomonas sp. strain AMS3Homology modelingPredicted a tetrameric structure for this compound P. tandfonline.com
Streptomyces griseus KK565Homology modelingDeveloped a 3D model to study interactions with amyloid-beta peptide. researchgate.net
Clostridioides difficile M24Epitope predictionIdentified two new immunogenic epitopes. nih.govresearchgate.net
Tremellales fungiComparative genomicsIdentified and classified numerous putative peptidases. frontiersin.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In this compound research, it is extensively used to study enzyme-substrate and enzyme-inhibitor interactions, providing insights into binding affinities and mechanisms of action. researchgate.netnih.govplos.org

Predicting Binding Modes: Docking simulations can elucidate how substrates and inhibitors fit into the active site of an this compound. For example, docking studies of the M17 leucyl-aminopeptidase from Bacillus cereus CZ with various ligands, including the inhibitor bestatin (B1682670), revealed key residues involved in hydrogen bonding and interaction with zinc ions. researchgate.net Similarly, docking was used to predict the binding modes of potential dual inhibitors for the P. falciparum M1 and M17 aminopeptidases. plos.org The reliability of these predictions is often validated by comparing them with experimental data, such as X-ray crystallography structures. plos.org

Virtual Screening for Inhibitors: Molecular docking is a cornerstone of virtual screening, a process used to identify potential new inhibitors from large compound libraries. plos.org This approach was successfully used to identify two compounds with significant inhibitory activity against both P. falciparum M1 and M17 aminopeptidases from the ZINC database. plos.org In another study, docking was used to screen for inhibitors of Mycobacterium tuberculosis methionine this compound, with the results showing good correlation with experimental IC50 values. sciencepublishinggroup.com

Investigating Enzyme-Substrate Interactions: Docking can also shed light on the catalytic mechanism of aminopeptidases. A study on the interaction between this compound from Streptomyces griseus KK565 and amyloid-beta peptide used molecular docking to identify key residues involved in the binding and potential degradation of the peptide. researchgate.net

The table below provides examples of molecular docking applications in this compound research.

This compoundLigand(s)Purpose of DockingKey FindingsReference
P. falciparum M1 and M17Virtual hits from ZINC database, compounds 4 and 12Virtual screening and binding mode predictionIdentified two potent dual inhibitors and their binding interactions. plos.org
Bacillus cereus CZ M17 Leucyl-aminopeptidaseBestatin, Leu-Trp, Asp-Trp, Ala-Ala-GlyBinding mode predictionIdentified key residues (Lys260, Asp265, etc.) involved in ligand binding. researchgate.net
Streptomyces griseus KK565Amyloid-beta peptideEnzyme-substrate interactionRevealed key residues (His93, Asp105, etc.) involved in binding. researchgate.net
Mycobacterium tuberculosis Methionine this compoundVarious literature-reported ligandsVirtual screening and affinity predictionDocking scores correlated well with experimental inhibitory concentrations. sciencepublishinggroup.com
Human Insulin-Regulated this compound (IRAP)Benzopyran-based inhibitorsBinding mode explorationDetermined the binding orientation of inhibitors, showing coordination with the Zn2+ ion. frontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of aminopeptidases, capturing their movements and conformational changes over time. tandfonline.com This technique is crucial for understanding the flexibility of these enzymes, the stability of their complexes with ligands, and the mechanisms of catalysis and allostery. tandfonline.comfrontiersin.org

Conformational Flexibility and Stability: MD simulations can reveal how an this compound's structure fluctuates under different conditions. For instance, MD simulations of the Antarctic this compound P from Pseudomonas sp. strain AMS3 showed that the enzyme maintains its stable native conformation at low temperatures but undergoes structural fluctuations at higher temperatures, which could lead to unfolding. tandfonline.com Similarly, simulations of endoplasmic reticulum this compound 1 (ERAP1) have highlighted its significant conformational flexibility, suggesting that it can exist in more open, though higher-energy, states. frontiersin.org

Ligand Binding and Unbinding: MD simulations are used to assess the stability of enzyme-ligand complexes predicted by molecular docking. researchgate.netfrontiersin.org In a study of human insulin-regulated this compound (IRAP), MD simulations confirmed the stability of binding modes for a series of benzopyran-based inhibitors. frontiersin.org For the M17 Leucine (B10760876) this compound (LAP) of Plasmodium vivax, a 20ns MD simulation was used to confirm the reliability of the binding mode of a potential inhibitor. nih.gov

Mechanism of Action and Allostery: By simulating the dynamic interactions within the enzyme, MD can provide insights into catalytic mechanisms and allosteric regulation. Studies on ERAP1 have used MD to link conformational changes to its enzymatic mechanism, showing how mutations far from the active site can affect catalytic efficiency by altering the energy barrier for conformational transitions. frontiersin.org Quantum mechanics/molecular mechanics (QM/MM) simulations, a hybrid approach, have been used to study the polymerization reaction of D-aminopeptidase, revealing the energy barriers for different stereoisomers and suggesting how substrate interactions influence stereospecificity. rsc.org

The table below summarizes key findings from MD simulation studies on aminopeptidases.

This compoundFocus of SimulationKey FindingsReference
Antarctic this compound P (Pseudomonas sp.)Thermostability and flexibilityStable at low temperatures; structural fluctuations increase at higher temperatures. tandfonline.com
Endoplasmic Reticulum this compound 1 (ERAP1)Conformational dynamics and allosteryRevealed accessible open conformations and linked distal mutations to changes in catalytic efficiency. frontiersin.org
Human Insulin-Regulated this compound (IRAP)Inhibitor binding stabilityConfirmed the stability of docked inhibitor poses and their interaction with the active site zinc ion. frontiersin.org
Plasmodium vivax M17 Leucine this compoundInhibitor binding reliabilityConfirmed the stability of the predicted binding mode of a novel inhibitor. nih.gov
D-aminopeptidaseCatalytic mechanism and stereospecificityDetermined higher energy barriers for the L-stereoisomer, explaining the enzyme's preference for D-substrates. rsc.org
Methionine this compound-II (MetAP-II)Structural dynamics and cryptic pocket identificationRevealed a hidden, druggable cryptic pocket and the dynamic behavior of a disordered loop. acs.org

AI-Driven Conformational Ensemble Generation and Binding Pocket Prediction

Artificial intelligence (AI) is revolutionizing the study of protein dynamics by enabling the generation of more comprehensive and accurate conformational ensembles. receptor.aireceptor.ai These ensembles represent the full range of structures a protein can adopt, providing a more realistic basis for drug design and functional analysis. receptor.airesearchgate.net

Generating Diverse Protein Conformations: Advanced AI algorithms, including diffusion-based models and active learning, can predict alternative functional states of aminopeptidases, including large-scale conformational changes. receptor.aireceptor.ai By combining AI with molecular simulations, researchers can explore a broader conformational space and identify representative structures, including rare and transient states. receptor.aiwebsite-files.com This approach generates a statistically robust ensemble of protein conformations that captures the full dynamic behavior of the enzyme. receptor.aireceptor.ai

Identifying and Characterizing Binding Pockets: AI-based pocket prediction modules are used to discover not only the primary (orthosteric) binding site but also allosteric, hidden, and cryptic pockets on the protein surface. receptor.aireceptor.ai These methods often integrate information from literature mining (using large language models) with structure-aware algorithms that analyze the generated conformational ensembles. receptor.ai The identified pockets are then scored and ranked for their "druggability," helping to prioritize the most promising sites for targeting with small molecules. receptor.aireceptor.ai For example, a study on Methionine this compound-II (MetAP-II) employed adaptive bandit molecular dynamics simulations to uncover a hidden cryptic pocket within a disordered loop region, which was predicted to be druggable. acs.org

AI-Powered Virtual Screening: The generated conformational ensembles serve as the foundation for AI-driven virtual screening. receptor.aireceptor.ai By docking vast chemical libraries against this diverse set of protein structures, AI algorithms can more reliably predict potent and selective ligands. receptor.ai This "ensemble docking" approach often leads to higher hit rates in identifying novel compounds for further development. website-files.com

The table below highlights the application of AI in studying this compound conformations and binding sites.

This compoundAI ApplicationKey OutcomesReference
This compound QConformational ensemble generation, binding pocket prediction, virtual screeningGenerated a robust ensemble of conformations, identified multiple druggable binding pockets, and enabled AI-driven virtual screening. receptor.ai
Puromycin-sensitive this compound-like proteinConformational ensemble generation, binding pocket prediction, virtual screeningExplored the conformational space, identified promising binding pockets, and facilitated AI-powered virtual screening for novel ligands. receptor.ai
Methionine this compound-II (MetAP-II)Adaptive Bandit MD simulations (AI-enhanced sampling)Identified a hidden, druggable cryptic pocket and characterized the dynamic behavior of a key disordered loop. acs.org

Proteomics for Mapping Protease Activity

Proteomics, the large-scale study of proteins, offers powerful methods for identifying active proteases within complex biological samples and for characterizing their substrate specificities. scbt.comnih.gov

Identifying Active Aminopeptidases: Shotgun proteomics can be used to identify the full complement of peptidases present in a given sample, such as cell secretions. In a study of lung cancer cell lines, quantitative shotgun proteomics identified 55 peptidases, including 14 aminopeptidases, in the conditioned media. nih.gov This provides a global view of the proteases that could be active in a specific biological context. Similarly, proteomic analysis of microglial cell-derived exosomes identified the this compound CD13, leading to further investigation of its role in neuropeptide catabolism. aai.org

Multiplex Substrate Profiling: To go beyond simple identification and measure actual enzyme activity, techniques like quantitative Multiplex Substrate Profiling by Mass Spectrometry (qMSP-MS) are employed. This method uses a library of synthetic peptide substrates to simultaneously assay the activity of multiple proteases in a sample. nih.gov By analyzing the cleavage products with mass spectrometry, researchers can determine which types of protease activity (e.g., this compound, carboxypeptidase) are most prominent and generate detailed substrate specificity profiles. nih.gov For instance, qMSP-MS analysis of lung cancer secretions revealed strong this compound activity, with a preference for cleaving N-terminal Alanine (B10760859), Tryptophan, Phenylalanine, Tyrosine, and Arginine residues. nih.gov

Chemoproteomics for Target Validation: Chemoproteomics approaches are used to confirm that a drug candidate interacts with its intended target within a complex proteome. Techniques like thermal proteome profiling and limited proteolysis (LiP-MS) can identify which proteins are stabilized or structurally altered upon binding to a small molecule. These methods were used to validate that the antimalarial compound MIPS2673 selectively targets the P. falciparum M1 alanyl this compound (PfA-M1) in parasites, providing strong evidence for its on-target activity. elifesciences.org

The following table summarizes proteomic approaches used in this compound research.

Biological SystemProteomic TechniqueKey FindingsReference
Lung cancer cell secretionsqMSP-MS, Shotgun proteomicsIdentified 14 aminopeptidases and characterized their dominant activity and substrate specificity. nih.gov
Microglial cell-derived exosomesMass spectroscopic peptide mappingIdentified the presence and metabolic activity of this compound CD13. aai.org
P. falciparum parasitesThermal proteome profiling, Limited proteolysis (LiP-MS)Validated PfA-M1 as the primary target of the antimalarial compound MIPS2673. elifesciences.org

Biological and Physiological Functions of Aminopeptidases: a Mechanistic Perspective

Roles in General Protein and Peptide Metabolism

Aminopeptidases are centrally involved in the broad management of protein and peptide metabolism. wikipedia.orgpatsnap.com They participate in the final stages of breaking down proteins into their constituent amino acids, which are then available for absorption and use in synthesizing new proteins or for energy. wikipedia.orgopentextbc.ca These enzymes are not only involved in simple degradation but also in sophisticated regulatory functions that control the life and activity of proteins and peptides. fiveable.me

A critical function of a specific group of aminopeptidases is the processing of newly synthesized proteins, a key step in protein maturation. tocris.comscientificsights.com In both eukaryotes and prokaryotes, protein synthesis is initiated with the amino acid methionine (or formylmethionine in bacteria). nih.gov For a large number of proteins to become functional, this initial methionine residue must be removed. This task is performed by a specialized subclass of enzymes known as Methionine Aminopeptidases (MAPs). nih.govnih.gov

The cleavage of N-terminal methionine is a co-translational event, meaning it occurs while the protein is still being synthesized on the ribosome. nih.gov The specificity of MAPs is primarily determined by the nature of the amino acid residue adjacent to the initial methionine (the P1' position). nih.govacs.org Generally, methionine is cleaved if the adjacent residue has a small side chain. nih.gov The efficiency of this cleavage can, however, be influenced by downstream amino acids (P2', P3', etc.). nih.gov For instance, the presence of a proline residue at the P2' position typically prevents the removal of the initial methionine, regardless of the P1' residue. nih.govacs.org In humans, two main types of MAPs, MAP1 and MAP2, exist and exhibit different efficiencies, with MAP2 being significantly more effective at processing proteins where the P1' residue is Valine or Threonine. acs.orgresearchgate.net

Table 1: Predictive Rules for N-terminal Methionine Cleavage by Methionine Aminopeptidase (MAP) This table outlines the general rules determining whether the initial methionine (Met) residue is cleaved from a nascent polypeptide chain based on the identity of the adjacent (P1') amino acid.

P1' Residue (Amino Acid)Predicted MAP ProcessingRationale
Alanine (B10760859) (Ala), Glycine (Gly), Serine (Ser), Cysteine (Cys), Proline (Pro)Cleaved These residues have small side chains, allowing access to the MAP active site. nih.govacs.org
Valine (Val), Threonine (Thr)Variably Cleaved Cleavage is less efficient and can be influenced by subsequent residues in the sequence. nih.govnih.govacs.org
Aspartic Acid (Asp), Glutamic Acid (Glu), Lysine (B10760008) (Lys), Arginine (Arg), etc.Not Cleaved Residues with large or charged side chains generally prevent MAP activity. acs.org

Aminopeptidases are integral to the constant cycle of protein turnover, a fundamental process where cellular proteins are continuously degraded and resynthesized. tocris.combibliotekanauki.pl This process allows cells to remove old or damaged proteins and to rapidly adjust their protein composition in response to changing environmental or developmental cues. researchgate.net Aminopeptidases contribute to the final steps of this degradation pathway. scientificsights.comresearchgate.net After larger protein complexes are broken down into smaller peptides by proteases within the cell (such as the proteasome), aminopeptidases act on these peptide fragments, sequentially removing amino acids from the N-terminus. scientificsights.com This action completes the conversion of proteins back into free amino acids, which can then be recycled for new protein synthesis. bibliotekanauki.pl This role in protein turnover is essential for maintaining cellular health, growth, and survival. tocris.com

Beyond general protein degradation, aminopeptidases play a crucial role in regulating the activity of various bioactive peptides and hormones. wikipedia.orgtocris.com By cleaving N-terminal amino acids, they can either activate a precursor peptide or inactivate a mature, active one. This enzymatic modification is a key mechanism for controlling physiological processes. For example, this compound A is involved in regulating blood pressure through its action on angiotensin. tocris.com Another specific example is pyroglutamyl this compound II, which inactivates thyrotropin-releasing hormone (TRH) by degrading it. tocris.com Aminopeptidases are also involved in modulating the activity of cytokines and chemokines, thereby influencing immune responses. patsnap.com The hydrolysis of these signaling molecules must be precisely controlled to maintain homeostasis. wikipedia.org

This compound Functions in Specific Biological Systems

The general functions of aminopeptidases are adapted to specific physiological contexts in various organisms and tissues.

In mammals, aminopeptidases are found throughout the body and perform specialized roles critical for health. wikipedia.orgnih.gov Their functions range from digestion in the gut to the regulation of blood pressure and immune responses. wikipedia.orgpatsnap.comtocris.com

In the mammalian gastrointestinal tract, aminopeptidases are essential for the final phase of protein digestion. wikipedia.orgcaringsunshine.com The process begins in the stomach, where pepsin breaks down large proteins into smaller polypeptides. opentextbc.calumenlearning.com In the small intestine, pancreatic proteases like trypsin and chymotrypsin (B1334515) continue this process, creating even smaller peptides. opentextbc.calumenlearning.com

The final breakdown of these small peptides into absorbable free amino acids is accomplished by peptidases located on the brush border membrane of the intestinal epithelial cells (enterocytes). caringsunshine.comlumenlearning.com Aminopeptidases are a major class of these brush border enzymes. fiveable.melumenlearning.com They work at the surface of the small intestine, cleaving single amino acids from the N-terminus of peptides. caringsunshine.comcaringsunshine.com This action, along with that of other peptidases like dipeptidases, ensures that proteins from the diet are completely broken down into molecules small enough to be transported into the bloodstream and utilized by the body. opentextbc.calumenlearning.com this compound N (AP-N) is a particularly abundant and important this compound in the small intestine, known for its broad substrate specificity. wikipedia.org

Table 2: Key Enzymes in Mammalian Protein Digestion This table summarizes the primary enzymes, their sources, sites of action, and the substrates they act upon during the digestion of dietary proteins.

EnzymeSourceSite of ActionSubstrateProduct
Pepsin Stomach GlandsStomachProteinsPolypeptides opentextbc.ca
Trypsin PancreasSmall IntestinePolypeptidesSmaller Peptides opentextbc.ca
Chymotrypsin PancreasSmall IntestinePolypeptidesSmaller Peptides opentextbc.ca
This compound Brush Border of Small IntestineSmall IntestinePeptidesSmaller Peptides and Free Amino Acids opentextbc.calumenlearning.com
Dipeptidase Brush Border of Small IntestineSmall IntestineDipeptidesFree Amino Acids lumenlearning.com

Mammalian Systems:

Renin-Angiotensin System Regulation (e.g., Angiotensin II/III Conversion)

Glutamyl this compound, also known as this compound A (APA), is the primary enzyme responsible for this conversion. nih.govoup.com APA is a zinc-dependent membrane-bound metalloprotease that specifically cleaves the N-terminal aspartate residue from Ang II to produce the heptapeptide (B1575542) Ang III. scispace.comwikipedia.orgpnas.org This enzymatic action is a critical control point within the RAS, as Ang III itself is a biologically active peptide with its own set of physiological effects. mdpi.com

The significance of the APA-mediated conversion of Ang II to Ang III is particularly pronounced in the brain and kidneys. In the brain, this conversion is integral to the central regulation of blood pressure. ahajournals.orgresearchgate.net Studies have shown that Ang III is a major effector peptide in the brain's RAS, contributing to the control of blood pressure. pnas.orgnih.gov Inhibition of APA in the brain has been demonstrated to reduce blood pressure in hypertensive animal models, highlighting the importance of this enzymatic step in the central control of cardiovascular function. ahajournals.orgresearchgate.net

In the kidneys, the conversion of Ang II to Ang III by APA is crucial for specific physiological responses, such as angiotensin type-2 receptor (AT2R)-mediated natriuresis (sodium excretion). ahajournals.orgnih.gov Research indicates that Ang III, rather than Ang II, is the primary agonist for this natriuretic effect. ahajournals.org The subsequent metabolism of Ang III to angiotensin IV is carried out by another enzyme, this compound N (APN). ahajournals.orgnih.gov The interplay between APA and APN, therefore, finely tunes the local concentrations and activities of different angiotensin peptides within the kidney. ahajournals.org

Furthermore, the expression and activity of APA can be modulated by the local concentration of Ang II, suggesting a feedback mechanism within the RAS. nih.govoup.com Overactivity of the brain RAS has been implicated in the development and maintenance of hypertension, making APA a potential therapeutic target. ahajournals.orgnih.gov Orally active inhibitors of APA that can cross the blood-brain barrier have shown promise in reducing blood pressure in preclinical studies. ahajournals.org

The conversion of Ang II to Ang III by APA is a critical regulatory step in the Renin-Angiotensin System. This process, occurring in key tissues like the brain and kidneys, modulates blood pressure and renal function, underscoring the importance of aminopeptidases in cardiovascular homeostasis.

EnzymeActionSubstrateProduct
This compound A (APA)Cleaves N-terminal aspartateAngiotensin IIAngiotensin III
This compound N (APN)Cleaves N-terminal arginineAngiotensin IIIAngiotensin IV
Immune System Modulation

Aminopeptidases are increasingly recognized for their significant contributions to the modulation of the immune system. These enzymes are involved in a variety of immunological processes, from the processing of antigens for presentation to T cells to the regulation of inflammatory responses and the activity of cytokines and chemokines. Their widespread expression on immune cells and in tissues involved in immune responses underscores their importance in maintaining immune homeostasis and orchestrating effective immune reactions.

Antigen Processing and Presentation for MHC Class I Molecules

A critical function of certain aminopeptidases is their involvement in the final trimming of peptides for presentation by Major Histocompatibility Complex (MHC) Class I molecules. This process is essential for the activation of cytotoxic T lymphocytes (CTLs), which play a key role in eliminating virus-infected and cancerous cells.

The generation of antigenic peptides for MHC Class I presentation primarily occurs in the cytosol, where proteins are degraded by the proteasome. The resulting peptide fragments are then transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). However, many of these peptides are longer than the optimal 8-10 amino acids required for stable binding to MHC Class I molecules.

This is where Endoplasmic Reticulum this compound 1 (ERAP1) and Endoplasmic Reticulum this compound 2 (ERAP2) come into play. These aminopeptidases, located in the ER lumen, are responsible for trimming the N-terminal residues of these precursor peptides to the correct length for MHC Class I binding. This final processing step is crucial for generating a diverse and stable repertoire of peptides for immune surveillance.

The activity of ERAP1 and ERAP2 is tightly regulated to ensure that peptides are not over-trimmed, which would lead to their destruction and a failure to present them on the cell surface. The substrate specificity of these enzymes also influences the specific peptide epitopes that are ultimately presented, thereby shaping the T-cell response. Genetic variations in ERAP1 and ERAP2 have been linked to an increased susceptibility to various autoimmune diseases, such as ankylosing spondylitis, highlighting the critical role of these aminopeptidases in maintaining immune tolerance.

Modulation of Cytokines and Chemokines

Aminopeptidases can influence immune responses by modulating the activity of cytokines and chemokines. These signaling molecules are essential for communication between immune cells and for directing their migration to sites of inflammation or infection. The biological activity of many cytokines and chemokines can be altered by proteolytic processing, including the removal of N-terminal amino acids by aminopeptidases.

For example, this compound N (APN/CD13), which is expressed on the surface of various immune cells, including monocytes, macrophages, and dendritic cells, has been shown to process certain chemokines. This processing can either enhance or diminish their chemotactic activity, thereby influencing the recruitment of leukocytes to inflammatory sites. By modifying the chemokine gradient, aminopeptidases can fine-tune the intensity and duration of the immune response.

Furthermore, the expression of aminopeptidases on immune cells can be regulated by cytokines themselves. For instance, pro-inflammatory cytokines can upregulate the expression of certain aminopeptidases, creating a feedback loop that can either amplify or dampen the inflammatory cascade. This intricate interplay between aminopeptidases and cytokines/chemokines is crucial for a well-coordinated and controlled immune response.

Role in Inflammatory Responses

Aminopeptidases are deeply involved in the regulation of inflammatory responses. Their role extends beyond the modulation of cytokines and chemokines to direct effects on inflammatory pathways and the activity of inflammatory mediators.

Angiotensin III, a product of the this compound A-mediated conversion of angiotensin II, has been shown to possess pro-inflammatory properties. mdpi.com It can induce the expression of inflammatory genes, contributing to the inflammatory processes seen in various cardiovascular and renal diseases. mdpi.com By regulating the levels of Ang III, aminopeptidases can influence the inflammatory tone in these tissues.

Furthermore, aminopeptidases themselves can be regulated by inflammatory conditions. For instance, in the context of salt-sensitive hypertension, renal this compound N (APN) expression is altered, suggesting its involvement in the inflammatory and hypertensive response to high salt intake. ahajournals.org Angiotensin III, similar to Angiotensin II, acts as a pro-inflammatory agent by stimulating the production of cytokines like MCP-1 and activating transcription factors such as NF-κB and AP-1, which are central to the inflammatory response. ahajournals.org

The involvement of aminopeptidases in inflammation is also highlighted by their association with inflammatory diseases. As mentioned earlier, polymorphisms in ERAP1 and ERAP2 are linked to autoimmune inflammatory conditions. Additionally, APN/CD13 has been implicated as a therapeutic target in various inflammatory diseases due to its role in regulating leukocyte trafficking and activation. nih.gov

Cell Adhesion and Motility Pathways

Aminopeptidases, particularly those located on the cell surface, play a significant role in cell adhesion and motility. These functions are crucial for a wide range of physiological and pathological processes, including development, immune responses, wound healing, and cancer metastasis.

This compound N (APN/CD13) is a prime example of an this compound with well-documented roles in cell adhesion and migration. APN is expressed on the surface of various cell types, including epithelial cells, endothelial cells, fibroblasts, and leukocytes. Its extracellular domain can interact with components of the extracellular matrix (ECM) and other cell surface proteins, thereby mediating cell-cell and cell-ECM adhesion.

The involvement of APN in cell motility is multifaceted. It can influence cell migration through both its enzymatic and non-enzymatic functions. The proteolytic activity of APN can modify the ECM by degrading certain collagen types, which can facilitate cell movement through tissue barriers. nih.gov Additionally, by processing bioactive peptides in the pericellular environment, APN can modulate signaling pathways that control cell migration.

Beyond its enzymatic activity, the APN protein itself can act as a signaling molecule. Upon binding to its ligands or clustering on the cell surface, APN can trigger intracellular signaling cascades that regulate the cytoskeleton and focal adhesions, key structures involved in cell movement. This signaling function is independent of its peptidase activity and highlights the versatility of APN as a cell surface receptor.

The role of aminopeptidases in cell adhesion and motility is particularly relevant in the context of cancer. Overexpression of APN has been observed in various types of tumors and is often associated with increased invasion and metastasis. By promoting cell migration and invasion, APN can contribute to the spread of cancer cells to distant organs. Consequently, APN has emerged as a potential therapeutic target for anti-cancer therapies aimed at inhibiting tumor progression and metastasis.

Receptor Functions for Pathogens (e.g., Coronaviruses and APN)

Certain aminopeptidases on the cell surface have been identified as functional receptors for various pathogens, including viruses and bacteria. This role is independent of their enzymatic activity and instead relies on the specific binding of pathogen surface proteins to the extracellular domain of the this compound. This interaction facilitates the entry of the pathogen into the host cell, initiating infection.

A prominent example of an this compound serving as a pathogen receptor is this compound N (APN/CD13). APN has been identified as a receptor for several coronaviruses, including human coronavirus 229E (HCoV-229E), feline infectious peritonitis virus (FIPV), and porcine epidemic diarrhea virus (PEDV). nih.gov The spike (S) protein on the surface of these coronaviruses specifically recognizes and binds to the APN molecule on susceptible host cells. This binding event is a critical first step in the viral entry process, leading to conformational changes in the S protein that trigger the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm.

The identification of APN as a coronavirus receptor has been a significant finding in virology, providing crucial insights into the tropism and pathogenesis of these viruses. The expression pattern of APN in different tissues largely determines which cells and organs can be infected by these coronaviruses. For instance, the high expression of APN in the respiratory and gastrointestinal tracts explains the primary sites of infection for HCoV-229E and PEDV, respectively.

This receptor function of APN has also made it a target for the development of antiviral therapies. Strategies aimed at blocking the interaction between the viral S protein and APN, such as using monoclonal antibodies against APN or small molecule inhibitors that bind to the receptor, have been explored as potential ways to prevent viral entry and inhibit infection. The discovery of aminopeptidases as pathogen receptors underscores their diverse biological roles beyond their enzymatic functions and highlights their importance in host-pathogen interactions.

Involvement in Neurological Processes (e.g., Pain Sensation, Mood Regulation, Cognition)

In the mammalian nervous system, aminopeptidases are pivotal in modulating the activity of neuropeptides, which are key signaling molecules involved in a wide range of neurological functions. pnas.orgehu.eus By degrading these neuropeptides, aminopeptidases control their availability and duration of action, thereby influencing processes like pain, mood, and cognitive functions. pnas.orgtandfonline.com

Pain Sensation: A significant role of aminopeptidases in pain modulation is the degradation of enkephalins, which are endogenous opioid peptides with potent pain-relieving effects. pnas.orgpnas.org this compound N (APN, also known as CD13) is a key enzyme responsible for the hydrolysis and inactivation of enkephalins. pnas.orgnih.govwikipedia.org By breaking down enkephalins, APN shortens their in-vivo half-life, which can enhance pain sensation. pnas.orgnih.gov Consequently, inhibitors of enkephalin-degrading enzymes, including APN, have been investigated as potential analgesics, as they can prolong the pain-suppressing effects of endogenous opioids. pnas.orgbiorxiv.org Puromycin-sensitive this compound (PSA) is another major neural this compound involved in enkephalin metabolism. biorxiv.org

Mood Regulation: The regulation of neuropeptides by aminopeptidases also extends to mood. Enkephalins, for instance, not only modulate pain but also have mood-regulating effects. pnas.org By controlling enkephalin levels, aminopeptidases can influence emotional states. pnas.orgpnas.org

Cognition: Aminopeptidases are also implicated in cognitive processes. Insulin-regulated this compound (IRAP), for example, is involved in cognitive functions. acs.org Furthermore, this compound A (APA) has been linked to cognitive defects in mouse models of Alzheimer's disease. nih.gov Research indicates that APA is involved in the N-terminal truncation of amyloid-beta (Aβ) peptides, a key event in the pathology of Alzheimer's. Increased APA activity has been observed in the early stages of sporadic Alzheimer's disease, suggesting it could be a potential therapeutic target. nih.gov

Blood Pressure Regulation and Neurological Link: Aminopeptidases in the brain also play a crucial role in the renin-angiotensin system (RAS), which is vital for blood pressure control. researchgate.netnih.gov Glutamyl this compound (APA or this compound A) converts angiotensin II to angiotensin III, a peptide that exerts a tonic stimulatory effect on blood pressure in hypertensive states. researchgate.netnih.govwikipedia.org This enzyme is found associated with cerebral microvessels. capes.gov.brtaylorandfrancis.com this compound N (APN) further metabolizes angiotensin III to angiotensin IV. researchgate.net The presence and activity of these aminopeptidases in brain regions involved in blood pressure regulation highlight their importance as a link between cardiovascular control and neurological function. nih.govnih.gov

Table 1: Aminopeptidases in Neurological Processes

This compound Neurological Function Mechanism of Action Key Neuropeptide Substrates
This compound N (APN/CD13) Pain Sensation, Mood Regulation, Blood Pressure Regulation Degrades neuropeptides, shortening their activity. pnas.orgwikipedia.org Enkephalins, Angiotensin III pnas.orgresearchgate.net
Glutamyl this compound (APA/CD249) Blood Pressure Regulation, Cognition Converts Angiotensin II to Angiotensin III wikipedia.org; Involved in Aβ processing. nih.gov Angiotensin II, Amyloid-beta nih.govwikipedia.org
Puromycin-Sensitive this compound (PSA) Pain Sensation Degrades enkephalins in the brain. biorxiv.org Enkephalins biorxiv.org
Insulin-Regulated this compound (IRAP) Cognitive Functions Degrades small peptides involved in various biological processes. acs.org Oxytocin, Vasopressin acs.org

Microbial Systems (Bacteria, Fungi, Protozoa)

In the microbial world, aminopeptidases are indispensable for survival, growth, and interaction with the environment. They are found in various cellular locations, including the cytoplasm, associated with the cell envelope, or secreted extracellularly. oup.comnih.gov

Nutrient Acquisition and Utilization of External Peptides

A primary function of microbial aminopeptidases is to provide the organism with essential amino acids by breaking down external proteins and peptides. nih.govannualreviews.org Many bacteria and other microbes can utilize peptides from their surroundings as a source of nutrients. frontiersin.organnualreviews.org This process often involves extracellular proteases that first break down large proteins into smaller oligopeptides. nih.gov These oligopeptides are then further hydrolyzed by aminopeptidases, releasing free amino acids that can be transported into the cell for use in various anabolic pathways. frontiersin.orgmdpi.com

In marine bacteria, for instance, the production of extracellular aminopeptidases is often induced by the presence of peptides in the environment, indicating a demand-driven system for nutrient acquisition. nih.govjst.go.jp Similarly, in the opportunistic pathogen Pseudomonas aeruginosa, a secreted this compound (PaAP) is crucial for providing low-molecular-weight nutrients, which supports bacterial growth and proliferation. mdpi.comnih.govnih.gov For the intracellular pathogen Legionella pneumophila, the this compound LapA is important for acquiring nutrients during infection of amoebas. asm.org

Role in Pathogenesis and Virulence (e.g., Mycobacterial Survival)

Aminopeptidases have been increasingly recognized as important virulence factors for a number of bacterial pathogens. frontiersin.org Their roles in pathogenesis are diverse and can include nutrient acquisition within the host, evasion of the host immune response, and processing of proteins involved in virulence.

For example, the secreted this compound of Pseudomonas aeruginosa (PaAP) is considered an emerging virulence factor that is central to biofilm development and nutrient acquisition during infection. mdpi.com In Staphylococcus aureus, intracellular aminopeptidases have been identified as necessary for full virulence, potentially by activating or inactivating protein substrates involved in the secretion of other virulence factors. frontiersin.org Leucine (B10760876) this compound (LAP) is another key virulence factor in various pathogenic bacteria, including S. aureus. acs.org

In the context of mycobacterial infections, aminopeptidases are crucial for survival and pathogenesis. oiu.edu.sd Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on these enzymes for growth. oiu.edu.sdfrontiersin.org this compound N (CD13) on human monocytes has been identified as a receptor for M. tuberculosis, facilitating its entry into these host cells. nih.govnih.gov Furthermore, this interaction with CD13 appears to modulate the intracellular survival of the bacterium. nih.gov The leucine this compound (LAP) of M. tuberculosis is also considered essential for its survival and pathogenicity. frontiersin.org Methionine this compound (MetAP) is another critical enzyme that is essential for bacterial survival, making it a potential drug target. capes.gov.br

Plasmid Stabilization

Certain aminopeptidases play a role in the stable inheritance of plasmids, which are small, extrachromosomal DNA molecules that can carry genes beneficial to the bacterium, such as antibiotic resistance genes. In Escherichia coli, this compound A has been shown to be involved in the stabilization of multicopy ColE1-based plasmids. oup.comoup.com The gene encoding this this compound, pepA, is identical to xerB, a gene required for the site-specific recombination system that resolves plasmid multimers back into monomers, ensuring their stable distribution to daughter cells during cell division. nih.gov

Biotransformation of Compounds (e.g., Organophosphates)

Some microbial aminopeptidases exhibit the ability to hydrolyze and detoxify synthetic compounds, such as organophosphates. nih.gov Organophosphates are a class of compounds used as pesticides and chemical warfare agents. mdpi.comnih.gov this compound P (APPro) from E. coli has been shown to catalyze the hydrolysis of a range of organophosphorus triesters, including analogues of the nerve agent sarin (B92409). mdpi.comfrontiersin.orgnih.gov This hydrolytic activity represents a biotransformation that can lead to the detoxification of these hazardous compounds. The catalytic reaction proceeds through the cleavage of the P-O bond in the organophosphate. nih.gov This capability highlights the potential environmental and biotechnological significance of these microbial enzymes. nih.govoup.com

Table 2: Aminopeptidases in Microbial Systems

This compound Type Microbial Function Specific Example (Organism) Mechanism of Action
Secreted this compound (PaAP) Nutrient Acquisition, Virulence Pseudomonas aeruginosa Hydrolyzes extracellular peptides to provide nutrients for growth and biofilm formation. mdpi.comnih.gov
Leucine this compound (LAP) Virulence, Survival Mycobacterium tuberculosis, Staphylococcus aureus Essential for survival within host macrophages and overall pathogenicity. acs.orgfrontiersin.org
This compound N (CD13) Pathogenesis (Host Cell Entry) Mycobacterium tuberculosis Acts as a receptor on human monocytes, facilitating bacterial entry and intracellular survival. nih.govnih.gov
This compound A (PepA) Plasmid Stabilization Escherichia coli Acts as the XerB protein, resolving plasmid multimers to ensure stable inheritance. oup.comnih.gov
This compound P (APPro) Biotransformation Escherichia coli Hydrolyzes and detoxifies organophosphate compounds like sarin analogues. mdpi.comnih.gov
Methionine this compound (MetAP) Survival Mycobacterium tuberculosis Essential for bacterial survival through N-terminal methionine excision. capes.gov.br
Contribution to Food Fermentation Processes (e.g., Flavor Development in Dairy)

Aminopeptidases are crucial in the maturation and flavor development of fermented dairy products, particularly cheese. The proteolytic system of lactic acid bacteria (LAB), which are often used as starter or adjunct cultures, is essential for this process. scielo.brcalpoly.edu Milk itself contains an insufficient concentration of free amino acids to support the optimal growth of these bacteria. scielo.br Therefore, LAB utilize a complex enzymatic system, including aminopeptidases, to break down milk proteins, primarily caseins, into smaller peptides and subsequently into free amino acids. scielo.brnih.govmdpi.com

This breakdown process, known as secondary proteolysis, is fundamental to the development of cheese flavor and texture. scielo.brnih.gov Initially, proteases hydrolyze caseins into a variety of peptides. nih.gov Some of these peptides, especially those rich in hydrophobic amino acids, can impart a bitter taste to the cheese. nih.gov Aminopeptidases play a critical role in mitigating this bitterness by hydrolyzing these bitter peptides. calpoly.edunih.gov These enzymes cleave amino acid residues from the N-terminus of peptides, releasing free amino acids. researchgate.netjofamericanscience.org

The liberated free amino acids serve two main purposes. Firstly, they are essential nutrients for the continued growth of the bacterial cultures involved in fermentation. scielo.br Secondly, they act as direct precursors for a wide array of volatile and non-volatile flavor compounds that define the characteristic sensory profile of ripened cheese. scielo.brnih.gov The degradation of amino acids can lead to the formation of alcohols, aldehydes, and esters that contribute to the final aroma and taste. nih.govjircas.go.jp

Several specific aminopeptidases have been identified as key players in this process. This compound N (PepN) is noted for its ability to hydrolyze peptides with hydrophobic N-terminal amino acids like leucine and lysine, directly addressing the issue of bitter peptides. nih.gov Another significant enzyme is X-prolyl-dipeptidyl this compound (PepX), which is capable of hydrolyzing proline-containing peptides, also contributing to the reduction of bitterness. nih.gov The activity of these enzymes is often strain-dependent, highlighting the importance of selecting appropriate adjunct cultures for cheesemaking. nih.gov The addition of purified aminopeptidases or adjunct cultures with high this compound activity has been explored as a method to accelerate cheese ripening and enhance flavor development. calpoly.eduresearchgate.netjofamericanscience.orgjircas.go.jp

Interactive Table: Key Aminopeptidases in Dairy Fermentation

Enzyme NameAbbreviationFunction in Flavor DevelopmentKey Amino Acid SpecificityReference
This compound NPepNHydrolyzes hydrophobic peptides, reducing bitterness.Leucine, Lysine, Arginine, Alanine nih.gov
X-prolyl-dipeptidyl this compoundPepXHydrolyzes proline-containing peptides, mitigating bitterness.Proline (at the penultimate position of the N-terminus) nih.gov
Arginine this compound-Liberates aromatic amino acids, which are precursors to aroma compounds.Arginine scielo.br
Leucine this compoundLAPReleases N-terminal leucine; contributes to debittering and flavor.Leucine jofamericanscience.org

Plant Systems:

Aminopeptidases are ubiquitous in the plant kingdom and participate in a vast array of physiological processes, from growth and development to defense and senescence. bibliotekanauki.plresearchgate.net They are hydrolases that catalyze the removal of amino acids from the N-terminus of proteins and peptides, playing a fundamental role in protein turnover and metabolism. bibliotekanauki.plresearchgate.net

Plants employ a sophisticated network of defense mechanisms against herbivores and pathogens, and in response to abiotic stressors like drought. Aminopeptidases, particularly leucine aminopeptidases (LAPs), are integral components of this defense system. nih.govnih.gov In plants, two main classes of LAPs have been identified: the constitutively expressed neutral LAPs (LAP-N) and the stress-induced acidic LAPs (LAP-A), which are prominently found in the Solanaceae family (e.g., tomato). researchgate.netnih.gov

Upon wounding or insect attack, the expression of LAP-A is significantly induced. nih.govnih.gov Studies in tomato have shown that elevated levels of LAP-A enhance plant resistance to herbivores like the tobacco hornworm (Manduca sexta). nih.gov Transgenic plants overexpressing LAP-A showed reduced foliage damage and delayed insect growth, whereas plants with silenced LAP-A expression were more susceptible. nih.gov The protective role of these enzymes is linked to their function in modulating the late stages of the wound response signaling pathway. nih.govnih.gov

In addition to biotic stress, aminopeptidases are involved in the response to abiotic stresses such as drought and salinity. bibliotekanauki.plresearchgate.netfrontiersin.org In watermelon roots, for instance, several proteolytic enzymes, including leucine aminopeptidases, were induced by drought stress, suggesting their role in the degradation of damaged proteins. frontiersin.org In common bean plants subjected to drought, the activity of five different aminopeptidases was altered, with the response varying depending on the developmental stage of the leaves. researchgate.net This indicates a complex regulatory role for aminopeptidases in managing cellular resources and removing non-functional proteins during stress. frontiersin.org Interestingly, some plant LAPs have been shown to possess a dual function, acting not only as peptidases but also as molecular chaperones that help protect other proteins from stress-induced damage, a function independent of their catalytic activity. nih.gov

Plant defense responses are tightly regulated by a network of phytohormones, with jasmonic acid (JA) being a central player in orchestrating defenses against herbivores and certain pathogens. nih.govapsnet.org Research has firmly placed leucine this compound (LAP-A) within the JA signaling cascade. nih.govoup.com

The chemical genetics approach using bestatin (B1682670), an inhibitor of certain aminopeptidases, has provided further evidence for the link between aminopeptidases and JA signaling. oup.com Bestatin treatment in both tomato and Arabidopsis specifically induces the expression of JA-responsive genes, and this induction requires a functional COI1-dependent JA signaling pathway. oup.com This suggests that an this compound, targeted by bestatin, is a negative regulator of the JA pathway, and its inhibition leads to the activation of defense responses. oup.com

Interactive Table: Aminopeptidases in Plant Defense and Signaling

Enzyme/FactorPlant SystemFunctionSignaling Pathway InvolvementReference
Leucine this compound-A (LAP-A)Tomato (Solanum lycopersicum)Defense against herbivores (Manduca sexta), regulation of late wound responses.Acts downstream of jasmonic acid (JA) biosynthesis and perception. nih.govoup.com
Leucine this compound-N (LAP-N)Tomato, other plantsConstitutively expressed, involved in normal growth and development.Generally not stress-induced to the same extent as LAP-A. nih.govnih.gov
Leucine Aminopeptidases (general)Watermelon, Common BeanResponse to drought stress, likely by degrading damaged proteins.Abiotic stress signaling. researchgate.netfrontiersin.org
Bestatin-sensitive this compoundArabidopsis, TomatoPutative negative regulator of JA signaling.Its inhibition by bestatin activates the COI1-dependent JA pathway. oup.com

Protein homeostasis, or proteostasis, is the process of maintaining the cell's complement of proteins in a functional and non-toxic state. This involves a balance between protein synthesis, folding, and degradation. Aminopeptidases are key components of the protein degradation machinery, ensuring the complete breakdown of proteins and peptides into their constituent amino acids. bibliotekanauki.plfrontiersin.orgresearchgate.net This process is vital for recycling amino acids, which can then be used for the synthesis of new proteins, and for removing damaged or unwanted proteins that could otherwise become toxic. frontiersin.orgresearchgate.net

In plants, protein degradation is a stepwise process. researchgate.net Larger proteins are often targeted for degradation by systems like the ubiquitin-proteasome pathway. The resulting peptides are then further broken down into smaller fragments by various endo- and exopeptidases. nih.gov Aminopeptidases perform one of the final steps in this cascade, systematically cleaving single amino acids from the N-terminus of these peptide fragments. bibliotekanauki.plresearchgate.net

This function is critical in various aspects of plant life. During germination, aminopeptidases are involved in the mobilization of storage proteins in seeds, providing the necessary amino acids to fuel the growth of the seedling. researchgate.net In organelles like chloroplasts and mitochondria, which import a large number of proteins synthesized in the cytosol, aminopeptidases play a crucial role. researchgate.netnih.gov After the N-terminal targeting peptides are cleaved off upon import, these peptides must be degraded. Prolyl aminopeptidases (PAPs), for example, have been identified in Arabidopsis mitochondria and chloroplasts where they are involved in processing these cleaved peptides and maintaining proline homeostasis, which is important for stress tolerance and pollen development. researchgate.netnih.gov Similarly, methionine aminopeptidases (MetAPs) are essential for co-translationally removing the initial methionine from many newly synthesized proteins, a critical step for proper protein function, stability, and localization. frontiersin.orgoup.com The loss of this compound activity can lead to premature senescence and increased sensitivity to stress, underscoring their fundamental role in maintaining plant health and vigor. bibliotekanauki.pl

Aminopeptidase Inhibitors: Research Applications and Mechanistic Studies

Principles of Aminopeptidase Inhibition

The inhibition of aminopeptidases is primarily achieved by molecules that bind to the enzyme's active site, preventing the substrate from binding and being hydrolyzed. ontosight.aiontosight.ai This inhibition can be classified as competitive, non-competitive, or uncompetitive, depending on the inhibitor's binding mechanism. ontosight.aipatsnap.com Competitive inhibitors vie with the substrate for the active site, while non-competitive inhibitors bind to a different (allosteric) site, altering the enzyme's shape and reducing its activity. ontosight.aipatsnap.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. patsnap.com

Many aminopeptidases are metalloenzymes, often containing zinc ions in their active site that are crucial for catalysis. nih.govscbt.com Consequently, a common inhibitory strategy involves the use of metal-chelating agents, such as EDTA and phenanthroline, which sequester these essential metal ions, leading to enzyme inactivation. scbt.com Another approach is to design inhibitors that mimic the transition state of the peptide bond hydrolysis, binding with high affinity to the active site. researchgate.netnih.gov The effectiveness of an inhibitor is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which represent the concentration of inhibitor required to achieve a certain level of enzyme inhibition.

Classes of Inhibitors and Their Mechanisms of Action

This compound inhibitors encompass a wide range of chemical compounds, each with distinct mechanisms of action. Key classes include transition-state analogs and phosphinic pseudopeptides. scbt.comacs.org

Transition-State Analogs: These inhibitors are designed to mimic the tetrahedral intermediate that forms during the enzyme-catalyzed hydrolysis of a peptide bond. nih.govacs.org By resembling this high-energy transition state, they bind to the active site of the this compound with high affinity, effectively blocking it. nih.govnih.gov A well-known example is Bestatin (B1682670), a natural dipeptide analog that potently inhibits several aminopeptidases, including this compound N (APN). scbt.comtandfonline.com Its structure allows it to chelate the active site zinc ion, a common feature for many metallothis compound inhibitors. mdpi.com

Phosphinic Pseudopeptides: This class of inhibitors incorporates a phosphinic acid moiety [(PO₂H)⁻] in place of a scissile peptide bond. nih.gov This group mimics the tetrahedral geometry of the transition state and interacts strongly with the catalytic zinc ion in the active site of metalloaminopeptidases. nih.govacs.org The phosphinic group, combined with side chains that fit into the enzyme's specificity pockets (S1, S1', etc.), results in potent and often selective inhibition. nih.govacs.org These inhibitors are generally stable to hydrolysis. nih.gov An example is the inhibitor PL250, which shows potent inhibition of this compound N. iucr.org

Other notable classes of this compound inhibitors include:

Aryl hydroxamic acids : These compounds are also known to inhibit aminopeptidases. ontosight.ai

Metal-chelating agents : As mentioned, compounds like EDTA and phenanthroline inhibit metalloaminopeptidases by sequestering the essential metal cofactor. scbt.com

Natural inhibitors : Besides Bestatin, other natural products like Amastatin and Actinonin also act as this compound inhibitors. scbt.com

Table 1: Examples of this compound Inhibitors and their Mechanisms

Inhibitor Class Example Compound Mechanism of Action Target Enzyme(s)
Transition-State Analog Bestatin Mimics the transition state of peptide hydrolysis, chelates the active site zinc ion. scbt.comtandfonline.com This compound N (APN), Leucine (B10760876) this compound scbt.commdpi.com
Phosphinic Pseudopeptide PL250 Mimics the transition state, with the phosphinic group coordinating the active site zinc ion. iucr.org This compound N (APN) iucr.org
Natural Product Amastatin Binds to the active site, inhibiting peptide bond hydrolysis. scbt.com This compound A, Leucine this compound acs.org
Metal Chelator EDTA Sequesters essential metal ions (e.g., Zn²⁺) from the active site. scbt.com Metalloaminopeptidases scbt.com
Aryl hydroxamic acid --- These compounds are known to inhibit aminopeptidases. ontosight.ai This compound B ontosight.ai

Application of Inhibitors in Dissecting Biological Pathways

This compound inhibitors are indispensable tools in molecular and cellular biology, allowing for the detailed investigation of various physiological and pathological processes. scbt.compatsnap.com

Investigation of Protein Turnover and Degradation Mechanisms

Aminopeptidases play a crucial role in the final stages of intracellular protein degradation, breaking down peptides generated by the proteasome into free amino acids for recycling. nih.govoncotarget.com By using inhibitors, researchers can block this process and study the consequences of peptide accumulation and reduced amino acid availability. google.com This approach helps to elucidate the intricate network of proteolytic pathways and the importance of aminopeptidases in maintaining protein homeostasis. scbt.comscbt.com For instance, inhibiting aminopeptidases can lead to an amino acid deprivation response, which preferentially affects highly metabolic cells like cancer cells. mdpi.com

Elucidation of Peptide-Mediated Signaling Pathways

Many bioactive peptides, such as hormones and neuropeptides, are regulated by aminopeptidases. nih.govontosight.ai Inhibitors provide a means to prevent the degradation of these signaling molecules, allowing researchers to study their downstream effects and the pathways they control. scbt.com For example, inhibitors of this compound A can impact blood pressure regulation by preventing the breakdown of angiotensin II. ontosight.aiscbt.com Similarly, inhibiting the degradation of enkephalins, which are involved in pain perception, can potentiate their analgesic effects. ontosight.aipnas.org

Probing Roles in Cellular Regulation and Homeostasis

The application of this compound inhibitors has revealed the involvement of these enzymes in a wide array of cellular regulatory processes. These include:

Immune response: Aminopeptidases in the endoplasmic reticulum (ERAP1 and ERAP2) are involved in trimming peptides for presentation by MHC class I molecules, a key step in the adaptive immune response. nih.govresearchgate.net Inhibitors of these enzymes are being explored to modulate immune responses in the context of cancer and autoimmune diseases. researchgate.net

Angiogenesis: this compound N (APN/CD13) is overexpressed in tumor vasculature and plays a role in angiogenesis. pnas.org Inhibitors of APN have been shown to have anti-angiogenic effects. mdpi.com

Cell cycle and proliferation: By disrupting protein turnover and amino acid supply, this compound inhibitors can affect cell survival and proliferation. google.com

Development of Biochemical Assays and Enzyme Modulator Screening

This compound inhibitors are fundamental to the development and validation of biochemical assays designed to measure enzyme activity. scbt.com These assays often utilize synthetic substrates that release a fluorescent or chromogenic molecule upon cleavage by an this compound. acs.orgmdpi.com Inhibitors serve as essential controls in these assays to confirm that the observed activity is indeed from the target enzyme. nih.gov

Furthermore, these assays form the basis for high-throughput screening (HTS) campaigns to discover new and more potent or selective enzyme modulators. mdpi.comppscreeningcentre.com In such screens, large libraries of chemical compounds are tested for their ability to inhibit the this compound of interest. ppscreeningcentre.comdiva-portal.org Hits from these screens can then be further optimized to develop novel research tools or potential therapeutic agents. ppscreeningcentre.comnih.gov For example, HTS has been successfully employed to identify novel, non-peptidic inhibitors of insulin-regulated this compound (IRAP). mdpi.comppscreeningcentre.com

Specific Inhibitors in Academic Research (e.g., Bestatin, Actinonin, Phosphinic Pseudopeptide Inhibitors)

In the field of academic research, several specific this compound inhibitors have been instrumental in elucidating the physiological and pathological roles of these enzymes. Bestatin, Actinonin, and phosphinic pseudopeptide inhibitors are among the most extensively studied, each with unique characteristics and research applications.

Bestatin (Ubenimex)

Bestatin, a dipeptide originally isolated from Streptomyces olivoreticuli, is a potent, competitive inhibitor of several aminopeptidases, including this compound N (APN/CD13), this compound B, and leucine this compound. astralscientific.com.autoku-e.comnih.govabcam.com Its structure, N-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, allows it to effectively block the active site of these enzymes. apexbt.com

Mechanistically, while it was initially thought that the adjacent amino and hydroxyl groups of Bestatin chelate the metal ion in the enzyme's active site, studies on its isomers suggest its inhibitory action may be due to a different mechanism. apexbt.com It is considered a slow-binding inhibitor and its interaction with the enzyme is reversible.

Research applications of Bestatin are diverse and have contributed significantly to understanding the function of aminopeptidases:

Cancer Research : Bestatin has been shown to inhibit tumor cell proliferation and is studied for its potential in treating acute myelocytic leukemia. astralscientific.com.aunih.gov It is the only marketed inhibitor of this compound N for leukemia treatment in Japan. nih.gov Its anti-tumor activity is also linked to its ability to modulate the immune system. astralscientific.com.aunih.gov

Immunology : As an immunomodulator, Bestatin can stimulate lymphocytes and monocytes. nih.govnih.gov It has been investigated for its immunorestorative properties in various contexts. nih.gov

Neuroscience : By inhibiting the degradation of enkephalins, Bestatin has been studied for its potential analgesic effects. nih.govnih.gov

Infectious Disease : Research has explored Bestatin's role in hindering HIV infection and its potential synergy with other drugs in antimalarial therapies. astralscientific.com.au

Actinonin

Actinonin is a naturally occurring hydroxamic acid-containing pseudopeptide antibiotic produced by Actinomyces. medchemexpress.comtandfonline.com It is a potent, reversible inhibitor of peptide deformylase (PDF) and also inhibits M1 family aminopeptidases like this compound N and leucine this compound. medchemexpress.comsigmaaldrich.comresearchgate.net

Actinonin's mechanism of action involves its hydroxamate group, which chelates the divalent metal ion (typically Zn²⁺) essential for the catalytic activity of the metallothis compound, thereby blocking the enzyme. tandfonline.comscbt.com This tight binding to the active site alters the enzyme's conformation. scbt.com

In academic research, Actinonin is utilized in several areas:

Antibacterial Research : As a potent inhibitor of bacterial PDF, an essential enzyme in prokaryotes, Actinonin has been extensively studied as a potential antibacterial agent. sigmaaldrich.comresearchgate.net It shows activity against Gram-positive and some Gram-negative bacteria. medchemexpress.comresearchgate.net

Cancer Research : Actinonin has demonstrated antiproliferative and antitumor activities. medchemexpress.comapexbt.com It can induce apoptosis in tumor cells and has been investigated in various leukemia and solid tumor models. medchemexpress.comapexbt.com Its ability to inhibit human PDF in mitochondria is linked to its tumor-specific cell death induction. medchemexpress.com

Enzyme Kinetics : Due to its potent and tight-binding inhibition, Actinonin serves as a tool to study the structure and function of aminopeptidases and peptide deformylases. sigmaaldrich.comscbt.com

Phosphinic Pseudopeptide Inhibitors

Phosphinic pseudopeptides are synthetically designed inhibitors that act as transition-state analogues. pnas.orgacs.org In these molecules, a peptide bond is replaced by a non-hydrolyzable phosphinic acid moiety (-P(O)(OH)-CH₂-). acs.orgresearchgate.net This group mimics the tetrahedral geometry of the transition state formed during peptide bond hydrolysis and coordinates to the active site metal ion. acs.orgnih.gov

The key mechanistic feature of these inhibitors is their ability to act as potent and specific mechanism-based inhibitors of metalloproteinases. pnas.org The phosphinic functional group is a relatively weak zinc ligand, meaning that the high binding affinity is largely achieved through specific interactions between the inhibitor's side chains and the enzyme's specificity pockets (S pockets). pnas.org This allows for the rational design of highly potent and selective inhibitors. pnas.orgacs.org

Research applications are primarily focused on drug design and discovery:

Immunology and Cancer Immunotherapy : These inhibitors have been designed to target intracellular aminopeptidases like ERAP1, ERAP2, and IRAP, which are involved in processing antigenic peptides for presentation by MHC class I molecules. pnas.orgfrontiersin.org By modulating the activity of these enzymes, phosphinic pseudopeptides can enhance the presentation of specific tumor antigens, thereby boosting cytotoxic T-cell responses against cancer cells. pnas.orgacs.org

Drug Development : The ability to systematically modify the side chains (P1, P1', P2', etc.) allows for detailed structure-activity relationship studies to create inhibitors with high potency (in the nanomolar range) and selectivity for specific this compound subtypes. pnas.orgacs.orgacs.org

Structural Biology : Co-crystallization of these inhibitors with their target enzymes provides valuable insights into the enzyme's active site architecture and the molecular basis of substrate recognition and catalysis. pnas.orgpdbj.org

Table 1: Comparison of Specific this compound Inhibitors in Research

Inhibitor Type / Origin Mechanism of Action Key Research Applications
Bestatin Natural Dipeptide Competitive, slow-binding inhibitor Cancer biology, immunology, neuroscience, infectious disease
Actinonin Natural Pseudopeptide Potent, reversible inhibitor; metal chelation via hydroxamate group Antibacterial discovery, cancer research, enzyme kinetics
Phosphinic Pseudopeptides Synthetic Transition-state analogue; mimics tetrahedral intermediate Drug design (immunology, cancer immunotherapy), structural biology

Structure-Activity Relationship (SAR) Studies for Inhibitor Design

Structure-activity relationship (SAR) studies are fundamental to the design and optimization of this compound inhibitors. These studies systematically investigate how modifications to the chemical structure of a compound affect its biological activity, leading to the development of inhibitors with enhanced potency, selectivity, and improved physicochemical properties. nih.govx-mol.net The primary goal is to understand the interactions between the inhibitor and the enzyme's active site, particularly the various specificity pockets (S1, S1', S2', etc.).

Key Principles of SAR in this compound Inhibitor Design:

Zinc-Binding Group (ZBG): For metalloaminopeptidases, the ZBG is a critical component that coordinates with the catalytic Zn²⁺ ion in the active site. SAR studies explore various ZBGs, such as hydroxamates (as in Actinonin), phosphinates (in phosphinic pseudopeptides), and the α-hydroxy-β-amino acid moiety of Bestatin, to optimize this key interaction. apexbt.comtandfonline.comnih.gov

Exploiting Specificity Pockets (S-pockets): The active site of an this compound is lined with a series of subsites or pockets that accommodate the side chains of the substrate's amino acid residues (P1, P1', P2', etc.). SAR studies focus on modifying the corresponding side chains on the inhibitor to achieve optimal interactions (hydrophobic, electrostatic, hydrogen bonding) with these pockets. pnas.orgpdbj.org

S1 Pocket: This pocket accommodates the N-terminal residue of the substrate and is a major determinant of inhibitor potency. For example, in designing hydroxamic acid inhibitors for this compound N (APN), modifications to the P1 side chain, such as introducing biphenyl (B1667301) groups with specific fluorine substitutions, have led to compounds with sub-nanomolar inhibitory activity. nih.govx-mol.net

S' Pockets (S1', S2', etc.): These pockets accommodate the residues C-terminal to the scissile bond. In the design of phosphinic pseudopeptide inhibitors for ERAP enzymes, modifying the P1' and P2' side chains has been shown to be critical for driving both potency and selectivity. acs.org For instance, introducing a tryptophan residue at the P2' position was designed to exploit a hydrophobic pocket, significantly enhancing inhibitor efficacy. pnas.org

Examples from Research:

Phosphinic Pseudopeptide Inhibitors of ERAP/IRAP: A key SAR study aimed at developing selective inhibitors for the homologous aminopeptidases ERAP1, ERAP2, and IRAP provides a clear example. Starting with a potent, non-selective phosphinic pseudotripeptide (DG013A), researchers systematically modified the P1' and P2' positions. frontiersin.org This led to the discovery of compounds like DG026 and DG046, which displayed distinct selectivity profiles for IRAP versus the ERAP enzymes, demonstrating that subtle changes in side chain structure can overcome the high homology between these enzymes. frontiersin.org Crystallographic analysis confirmed that these modifications alter how the inhibitor binds and utilizes the S1' and S2' pockets. pnas.orgpdbj.org

Hydroxamic Acid Inhibitors of APN: In a study focused on developing novel APN inhibitors, researchers started with a lead compound and performed modifications to explore the SAR around the S1 subsite. nih.gov They synthesized a series of analogues with different substituents on a biphenyl group at the P1 position. This systematic exploration revealed that a 3'-fluoro-[1,1'-biphenyl]-4-yl group at this position resulted in an extremely potent inhibitor, highlighting a specific favorable interaction within the S1 pocket. nih.govx-mol.net

Imidazo[1,5-α]pyridine-based Inhibitors of IRAP: In a screening campaign that identified novel, non-peptidic scaffolds, subsequent SAR studies were performed on an imidazo[1,5-α]pyridine core. nih.gov Researchers synthesized 48 analogues to probe the importance of different functional groups and stereochemistry. The study elucidated the importance of two chiral centers and found that a central urea (B33335) moiety, initially thought to be a ZBG, might not interact with the zinc ion directly, suggesting a possible allosteric or non-competitive binding mode. nih.gov This demonstrates how SAR can not only optimize potency but also reveal mechanistic details.

Table 2: Examples of SAR-Guided Modifications for this compound Inhibitors

Inhibitor Class Target Enzyme(s) Structural Modification SAR Finding / Outcome Reference
Phosphinic Pseudopeptides ERAP1, ERAP2, IRAP Systematic changes to P1' and P2' side chains Identified specific side chains that confer high selectivity for IRAP over ERAP enzymes. frontiersin.orgacs.org
Hydroxamic Acids This compound N (APN) Substitution on a biphenyl group at the P1 position A 3'-fluoro substituent significantly enhanced potency, leading to a sub-nanomolar inhibitor. nih.govx-mol.net
Imidazo[1,5-α]pyridines IRAP Synthesis of multiple analogues with varied stereochemistry and substituents Elucidated the importance of chiral centers and suggested a non-competitive mode of inhibition. nih.gov

Advanced Research Perspectives and Emerging Directions

Elucidating Novel Allosteric Sites for Targeted Modulation

The classical approach to modulating aminopeptidase activity has centered on the design of inhibitors that target the active site. However, the high degree of conservation in the active sites of related aminopeptidases, such as those in the M1 family, presents a significant challenge for developing selective inhibitors. nih.govcapstone-etn.eu This has spurred a growing interest in the discovery and characterization of allosteric sites—distinct regions on the enzyme that can regulate its catalytic activity upon binding of a molecule. nih.govcapstone-etn.eu Targeting these less-conserved allosteric sites offers a promising strategy for achieving greater inhibitor selectivity. nih.gov

A notable example is the exploration of the malate (B86768) allosteric site in insulin-regulated this compound (IRAP). nih.gov This site, previously identified in the homologous enzyme ERAP1, has been successfully targeted to develop highly selective inhibitors. nih.gov Recent research has utilized virtual screening of extensive compound libraries to identify drug-like molecules that bind with high affinity to this allosteric site in IRAP. nih.gov This computational approach, followed by in vitro evaluation, has led to the discovery of novel inhibitor hits with substrate-dependent uncompetitive or noncompetitive mechanisms of action, highlighting the conformationally sensitive nature of the allosteric site. nih.govacs.org

Furthermore, advanced molecular dynamics simulations are being employed to uncover previously unknown, or "cryptic," allosteric pockets. acs.orgucl.ac.uk In a recent study on Methionine this compound-II (MetAP-II), adaptive bandit molecular dynamics simulations revealed a hidden, druggable pocket within a disordered loop region. acs.orgucl.ac.uk Network analysis indicated a direct signaling pathway from this cryptic site to the active site, suggesting its potential for allosteric modulation. acs.orgucl.ac.uk The identification of such novel allosteric sites that are not apparent in static crystal structures opens up new avenues for designing highly specific modulators for aminopeptidases implicated in diseases like cancer. acs.orgucl.ac.uk

The functional significance of allosteric regulation is also being investigated in the context of the cellular immunopeptidome. For instance, in ER this compound 1 (ERAP1), an allosteric regulatory site that binds the C-terminus of peptide substrates has been shown to influence the repertoire of antigenic peptides presented by MHC class I molecules. core.ac.uk The use of an allosteric inhibitor targeting this site demonstrated significant differences in the resulting immunopeptidome compared to a complete knockout of the enzyme, suggesting that the regulatory site plays a distinct role in antigenic peptide selection. core.ac.uk

These findings underscore the importance of allosteric modulation as a sophisticated mechanism for controlling this compound function and as a promising strategy for the development of next-generation therapeutic agents.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in enzymology, offering unprecedented opportunities to accelerate research and development related to aminopeptidases. nih.govresearchgate.netmdpi.com These computational approaches can analyze vast and complex datasets to identify hidden patterns, predict molecular interactions, and guide the design of novel molecules with desired properties, thereby revolutionizing early drug discovery processes. nih.govresearchgate.netmdpi.com

Predictive Modeling for Substrate and Inhibitor Design

One of the key applications of AI in this compound research is the development of predictive models for substrate and inhibitor design. nih.govresearchgate.netnih.gov By learning from existing data on substrate specificity and inhibitor potency, ML algorithms can predict the activity of new, untested compounds. nih.govresearchgate.netnih.gov This can significantly reduce the time and cost associated with traditional high-throughput screening.

A systematic approach involves creating libraries of fluorogenic substrates with a wide variety of natural and synthetic amino acids to determine the substrate specificity "fingerprints" of different aminopeptidases. nih.govstanford.edu This data can then be used to train ML models to predict the optimal scaffolds for inhibitor design. nih.gov For certain classes of inhibitors, there is a direct correlation between the kinetic parameters of substrate hydrolysis (kcat/Km) and inhibitor potency (Ki). nih.govstanford.edu For example, a strong correlation has been observed between the Km values of substrates and the Ki values of phosphinic acid inhibitors for both pig and human this compound N (APN). stanford.edu This relationship allows for the rational design of potent and selective inhibitors based on substrate screening data.

Various AI approaches, including support vector machines, random forests, and deep learning methods, are being employed for peptide-based drug discovery. nih.govresearchgate.net These models can predict the therapeutic potential of peptides based on their sequence and structural features, facilitating the design of novel therapeutic peptides and peptidomimetics with enhanced stability and bioactivity. nih.govresearchgate.net

Discovery of Cryptic and Transient Binding Pockets

A major challenge in drug discovery is the identification of druggable binding pockets on proteins that may not be apparent in their static, unbound structures. drugdiscoverynews.comresearchgate.net These "cryptic" or transient pockets form upon ligand binding or through the natural dynamics of the protein. drugdiscoverynews.comresearchgate.net AI and ML, in conjunction with molecular dynamics (MD) simulations, are proving to be invaluable in the discovery and characterization of these elusive sites. acs.orgucl.ac.ukresearchgate.net

MD simulations can model the dynamic behavior of proteins, revealing the opening of transient pockets that could serve as novel allosteric sites. acs.orgucl.ac.ukucl.ac.uk For instance, recent studies on Methionine this compound-II (MetAP-II) have used adaptive MD simulations to identify a cryptic pocket within a disordered loop region that has a direct signaling connection to the active site. acs.orgucl.ac.uk The druggability of such computationally identified pockets can then be assessed, opening up new possibilities for therapeutic intervention. acs.orgucl.ac.uk

ML methods can be trained to distinguish between functionally relevant cryptic sites and those that are less likely to bind ligands with high affinity. researchgate.net By combining MD simulations with fragment docking and ML analysis, researchers can improve the efficiency of cryptic site discovery and prioritize those with the highest potential for drug development. researchgate.net The identification of these hidden binding sites expands the druggable proteome and offers new strategies for targeting aminopeptidases that were previously considered undruggable. drugdiscoverynews.comresearchgate.net

Systems Biology Approaches to this compound Networks

A prime example of a systems biology approach is the study of the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. nih.gov Aminopeptidases, such as this compound A and this compound N, play key roles in the processing of angiotensin peptides. nih.govuniprot.org By applying a computational systems biology approach to peptidomic data from mouse podocytes, researchers have been able to build and refine a Bayesian network model of the RAS. nih.gov This model not only confirmed known enzymatic conversions but also suggested previously unrecognized steps, such as the conversion of Ang(1-7) to Ang(2-7) by this compound A. nih.gov These findings, which were subsequently validated in vitro, highlight the power of systems biology in identifying novel enzymatic pathways and expanding our understanding of complex biological networks. nih.gov

Gene co-expression network analysis is another powerful tool that can place aminopeptidases within the context of their molecular systems. nih.gov By analyzing large-scale transcriptomic data, it is possible to identify modules of co-expressed genes that are associated with specific biological functions or disease states. nih.gov This can reveal unexpected roles for aminopeptidases and their connections to other cellular pathways. nih.gov For example, a systems biology analysis of apoptosis has implicated aminopeptidases in this fundamental cellular process. europa.eu

The integration of various "omics" data (genomics, transcriptomics, proteomics, peptidomics) with network modeling provides a holistic view of this compound function. nih.govnih.gov This approach is essential for understanding how these enzymes are regulated, how they interact with other proteins and pathways, and how their dysregulation contributes to disease. nih.govnih.gov As our ability to generate and analyze large-scale biological data continues to grow, systems biology will play an increasingly important role in shaping our understanding of the multifaceted roles of aminopeptidases in health and disease.

Exploration of Non-Canonical this compound Functions

While the canonical function of aminopeptidases is the cleavage of N-terminal amino acids from peptides and proteins, a growing body of evidence suggests that these enzymes can also have non-canonical, or "moonlighting," functions. mdpi.comresearchgate.netnih.gov These are additional biological activities that are independent of their proteolytic activity. The exploration of these non-canonical roles is a key area of emerging research, revealing new layers of complexity in this compound biology.

One of the most well-documented non-canonical functions of aminopeptidases is their role as viral receptors. uniprot.org For example, this compound N (APN, also known as CD13) serves as a receptor for human coronavirus 229E (HCoV-229E) and human cytomegalovirus (HCMV). uniprot.org Interestingly, mutagenesis studies have shown that the enzymatic activity of APN can be abolished without affecting its ability to act as a viral receptor, clearly separating its canonical and non-canonical functions. uniprot.org

Aminopeptidases can also function as signaling molecules or as components of larger protein complexes involved in processes such as amino acid transport. uniprot.org For instance, APN has been shown to act as a binding partner for the amino acid transporter SLC6A19, thereby regulating its activity. uniprot.org This suggests a role for APN in nutrient sensing and transport that may be independent of its peptidase activity.

The use of non-canonical amino acids (ncAAs) in peptidomimetics has also shed light on the diverse functions of aminopeptidases. mdpi.comresearchgate.netnih.gov Peptides incorporating ncAAs can exhibit increased resistance to proteolytic degradation by aminopeptidases, leading to enhanced bioactivity. researchgate.netnih.gov For example, Saralasin, an angiotensin II analog that incorporates sarcosine (B1681465) at the N-terminus, is resistant to degradation by aminopeptidases and has been used in the treatment of hypertension. researchgate.netnih.gov The study of how these modified peptides interact with aminopeptidases can provide insights into both the canonical and non-canonical functions of these enzymes.

Furthermore, some aminopeptidases are thought to play a role in processes such as angiogenesis and cholesterol crystallization, although the precise mechanisms are still under investigation. uniprot.org The diverse biological roles of aminopeptidases, both canonical and non-canonical, make them attractive targets for therapeutic intervention in a wide range of diseases. A deeper understanding of their non-canonical functions will be crucial for the development of highly specific and effective therapies that target the desired biological activity without causing unintended side effects.

常见问题

Q. How can aminopeptidase activity be quantitatively measured in biological samples?

this compound activity is typically quantified using fluorogenic or chromogenic substrates like leucine-7-amido-4-methylcoumarin (Leu-AMC). Hydrolysis releases a fluorescent/cromogenic product, measured via spectrophotometry or fluorescence spectroscopy. Methodological steps include:

  • Substrate selection : Choose substrates specific to the this compound isoform (e.g., alanine vs. leucine substrates) .
  • Inhibition controls : Use inhibitors like bestatin to confirm enzyme-specific activity .
  • Data normalization : Express activity as units/mg protein, validated via Bradford or bicinchoninic acid (BCA) assays .

Q. What structural analysis methods are used to characterize this compound isoforms?

  • SDS-PAGE and immunoblotting : Differentiate isoforms by molecular weight (e.g., 40–72 kDa proteins in mussel sperm) .
  • Comparative sequence analysis : Use Edman degradation or mass spectrometry to identify conserved residues in dodecameric vs. hexameric forms (e.g., yeast this compound I) .
  • Immunological cross-reactivity : Assess antigenic similarities via double-diffusion assays with isoform-specific antisera .

Q. How is this compound involved in basic cellular processes like protein turnover?

Aminopeptidases trim N-terminal residues during protein degradation, enabling recycling of amino acids. Key methodologies:

  • Knockdown/knockout models : Use siRNA or CRISPR to study phenotypic changes in protein turnover rates .
  • Subcellular localization : Employ immunofluorescence to track enzyme distribution (e.g., lysosomal vs. cytoplasmic) .

Advanced Research Questions

Q. How can contradictory data on this compound kinetics be resolved?

Conflicting kinetic parameters (e.g., Km or Vmax) often arise from assay conditions. Mitigation strategies:

  • Standardized protocols : Use harmonized hydrolysis conditions (e.g., pH 7.4, 37°C) as per pharmacopeial guidelines .
  • Side-reaction modeling : Apply software like KINE to simulate time-course data and account for competing reactions (e.g., substrate depletion) .
  • Statistical validation : Report confidence intervals for rate constants (e.g., ±2% error in KINE-derived values) .

Q. What experimental designs elucidate this compound’s role in signal transduction pathways?

  • Phosphorylation assays : Treat cells with tyrosine kinase activators (e.g., 9,10-dimethyl-1,2-benzanthracene) or inhibitors (e.g., genistein), then monitor phosphorylation of 40–72 kDa proteins via immunoblotting .
  • GPI-anchor disruption : Use phosphatidylinositol-specific phospholipase C (PI-PLC) to release membrane-bound this compound and assess downstream signaling .

Q. How to analyze this compound kinetics in complex biological systems?

  • Pre-steady-state kinetics : Use stopped-flow spectrophotometry to capture rapid substrate binding .
  • Computational modeling : Input time-course data into tools like KINE to derive rate constants and simulate reaction progress (e.g., synthetic this compound mimics) .

Q. What methods validate this compound’s role in developmental biology?

  • Gene expression profiling : Compare transcript levels (e.g., qPCR) across developmental stages .
  • Functional blocking : Inject antibodies or antisense oligonucleotides into model organisms (e.g., mussel gametes) to observe developmental defects .

Methodological Challenges and Solutions

Challenge Solution Reference
Batch-to-batch variability in substratesRequest peptide content/salt analysis for sensitive assays (e.g., cell-based studies)
Low signal-to-noise in activity assaysOptimize derivatization protocols (e.g., precolumn vs. postcolumn fluorescence tagging)
Ambiguous isoform differentiationCombine SDS-PAGE with isoform-specific antisera in double-diffusion assays

Key Data from Recent Studies

  • Mussel sperm acrosome reaction : this compound inhibition reduces AR by 60–80%, linked to suppressed tyrosine phosphorylation .
  • Yeast this compound I : Dodecameric and hexameric forms share >90% sequence identity but differ in antigenic properties .
  • KINE software accuracy : Simulated reaction progress deviates <1% from theoretical models .

Ethical and Reproducibility Considerations

  • Data transparency : Share raw kinetic datasets and analysis scripts to enable replication .
  • Ethical approval : Required for studies involving animal gametes or human-derived enzymes (e.g., clinical this compound assays) .

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